BRD0705
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKLQXXBRWCYMA-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD0705: A Technical Guide to its Discovery and Development as a Paralog-Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a key enzyme implicated in various cellular processes and a therapeutic target of interest in several diseases, notably Acute Myeloid Leukemia (AML). The discovery of this compound was a landmark in kinase inhibitor development, showcasing a rational design strategy to achieve paralog selectivity. This was accomplished by exploiting a single amino acid difference—an aspartate-glutamate "switch"—in the ATP-binding sites of the highly homologous GSK3α and GSK3β paralogs.[1][2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols related to this compound.
Discovery and Rationale for Selectivity
The development of this compound was driven by the therapeutic potential of targeting GSK3. However, dual inhibition of both GSK3α and GSK3β has been associated with mechanism-based toxicities, primarily due to the stabilization of β-catenin, which can promote neoplastic growth.[3][4] Genetic studies have indicated that individual knockdown of either GSK3α or GSK3β does not lead to β-catenin stabilization, suggesting that paralog-selective inhibitors could offer a safer therapeutic window.[2][3]
The design of this compound exploited a key structural difference in the ATP-binding domain of the two paralogs: a glutamate (B1630785) residue in GSK3α (Glu196) versus an aspartate in GSK3β (Asp133).[1][3] This single amino acid "switch" provided a basis for the rational design of a selective inhibitor.[1][2] Through structure-based design, this compound was developed to preferentially bind to the hinge region of GSK3α, achieving significant selectivity over GSK3β.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Reference |
| IC50 | GSK3α | 66 nM | [5][6] |
| IC50 | GSK3β | 515 nM | [5][6] |
| Selectivity | GSK3α vs. GSK3β | ~8-fold | [5] |
| Kd | GSK3α | 4.8 μM | [5][6] |
Table 2: Kinome Selectivity of this compound
| Kinase Family | Most Potently Inhibited Kinases (besides GSK3α) | IC50 | Selectivity vs. GSK3α | Reference |
| CDK | CDK2 | 6.87 μM | 87-fold | [3][5] |
| CDK | CDK3 | 9.74 μM | 123-fold | [3][5] |
| CDK | CDK5 | 9.20 μM | 116-fold | [3][5] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of GSK3α.[2] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates. A key feature of its mechanism is the selective inhibition of GSK3α without significantly affecting GSK3β at therapeutic concentrations.[3] This selectivity is crucial for avoiding the stabilization of β-catenin, a downstream effector in the Wnt signaling pathway that is regulated by both GSK3 paralogs.[1][3] Inhibition of both GSK3α and GSK3β leads to the accumulation and nuclear translocation of β-catenin, which can activate target genes associated with cell proliferation and is a concern for oncogenic potential.[4] this compound, by selectively targeting GSK3α, has been shown to inhibit GSK3α activity without causing this β-catenin stabilization.[1][3]
Development for Acute Myeloid Leukemia (AML)
GSK3α has been identified as a potential therapeutic target in AML, where its inhibition can induce differentiation of leukemic cells.[1][3] this compound has been extensively evaluated in preclinical models of AML.
In Vitro Studies
In various AML cell lines (including HL-60, NB-4, U937, TF-1, MOLM13, and MV4-11) and primary patient samples, this compound has been shown to:
-
Induce myeloid differentiation.[3]
-
Reduce transcriptional programs associated with stemness.[1][3]
-
Impair colony formation in a concentration-dependent manner.[3][5]
-
Inhibit GSK3α Tyr279 phosphorylation without affecting GSK3β Tyr216 phosphorylation.[3][5]
In Vivo Studies
In mouse models of AML, including patient-derived xenografts, oral administration of this compound has demonstrated:
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
Western Immunoblotting
Objective: To assess the phosphorylation status of GSK3α, GSK3β, and downstream substrates like glycogen synthase, and the protein levels of β-catenin.
Protocol:
-
Cell Lysis: AML cells treated with this compound or vehicle control are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-GSK3α (Tyr279)
-
Phospho-GSK3β (Tyr216)
-
Total GSK3α
-
Total GSK3β
-
Phospho-Glycogen Synthase
-
Total Glycogen Synthase
-
Total β-catenin
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence imaging system.
In Vivo AML Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in suppressing AML progression and prolonging survival.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.[5]
-
Cell Engraftment: Human AML cell lines (e.g., MOLM13) or primary patient-derived AML cells are injected intravenously into the mice.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), mice are treated with this compound (e.g., 30 mg/kg, administered by oral gavage twice daily) or a vehicle control.[5][6]
-
Monitoring: Disease progression is monitored by regular assessment of body weight, clinical signs, and leukemia burden (e.g., flow cytometry of peripheral blood for human CD45+ cells).
-
Endpoint: The primary endpoint is overall survival. Mice are euthanized when they meet predefined humane endpoint criteria (e.g., significant weight loss, hind-limb paralysis).
Colony Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of AML progenitor cells.
Protocol:
-
Cell Plating: AML cells are plated in semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) supplemented with appropriate cytokines.
-
Treatment: this compound is added to the medium at various concentrations.
-
Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Scoring: The number of colonies (defined as clusters of >40 cells) is counted using a light microscope.
-
Data Analysis: The colony counts in treated samples are normalized to the vehicle control to determine the percentage of inhibition.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against GSK3α and GSK3β.
Protocol:
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Reagents:
-
Recombinant human GSK3α and GSK3β enzymes
-
A specific peptide substrate for GSK3
-
ATP
-
This compound at various concentrations
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
-
Procedure: a. A serial dilution of this compound is prepared. b. The kinase, substrate, and inhibitor are pre-incubated. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at room temperature. e. The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. f. The kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the field of kinase inhibitor development, demonstrating the feasibility of achieving paralog-selectivity for a highly conserved kinase family. Its development as a potential therapeutic for AML highlights the importance of a deep understanding of target biology and rational drug design. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in GSK3α inhibition and the broader field of targeted cancer therapy.
References
- 1. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GSK-3 | TargetMol [targetmol.com]
- 6. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rational Design of BRD0705: A Paradigm of Paralog-Selective Kinase Inhibition Through an Aspartate-Glutamate Switch
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) synthase kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that has garnered significant interest as a therapeutic target in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions. The existence of two highly homologous paralogs, GSK3α and GSK3β, presents a formidable challenge in the development of selective inhibitors. Dual inhibition of both paralogs often leads to mechanism-based toxicities, primarily through the stabilization of β-catenin and subsequent activation of the Wnt signaling pathway, which is associated with oncogenesis. This guide elucidates the rational design of BRD0705, a first-in-class, potent, and selective inhibitor of GSK3α. The core of this design strategy lies in the exploitation of a single amino acid difference—an aspartate-to-glutamate "switch"—within the ATP-binding site of the two paralogs. This compound has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML) by inducing differentiation and impairing leukemia initiation without the adverse effects associated with dual GSK3 inhibition.[1][2] This document provides a comprehensive overview of the design, quantitative characterization, and key experimental methodologies related to this compound, serving as a technical resource for the scientific community.
The Challenge of GSK3 Paralog Selectivity
GSK3α and GSK3β share 95% sequence identity and 100% similarity in their ATP-binding domains, making the design of paralog-selective inhibitors a significant medicinal chemistry challenge.[2][3] Historically, most GSK3 inhibitors have targeted both paralogs, leading to concerns about on-target toxicities. A key toxicity is the stabilization of β-catenin, a central component of the canonical Wnt signaling pathway. Under normal conditions, a destruction complex containing GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of both GSK3α and GSK3β disrupts this process, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF-mediated transcription of genes involved in cell proliferation and survival.[4] This has been a major hurdle in the clinical translation of GSK3 inhibitors for indications like AML.[1][5]
The Asp-Glu Switch: A Gateway to Selectivity
The rational design of this compound hinged on a subtle yet critical difference in the kinase hinge region of the ATP-binding site: GSK3α possesses a glutamate (B1630785) residue (Glu196), while GSK3β has an aspartate at the corresponding position (Asp133).[1][3][5] This single amino acid difference, the "Asp-Glu switch," provided a unique opportunity for structure-based drug design to achieve paralog selectivity.
The additional methylene (B1212753) group in the glutamate side chain of GSK3α compared to the aspartate in GSK3β creates a nuanced topological difference in the hinge-binding domain and the adjacent selectivity pocket.[1] Molecular modeling and crystallographic studies were instrumental in designing a chemical scaffold that could differentially engage with this microenvironment. The core of this compound was designed to form specific hydrogen bond interactions that are favored by the glutamate in GSK3α but disrupted by the shorter aspartate side chain in GSK3β.[1]
Quantitative Profile of this compound
Biochemical and cellular assays have quantitatively demonstrated the potency and paralog selectivity of this compound.
| Assay Type | Target | Metric | Value | Selectivity (GSK3β/GSK3α) |
| Biochemical Kinase Assay | GSK3α | IC₅₀ | 66 nM[6] | ~8-fold[6] |
| GSK3β | IC₅₀ | 515 nM[6] | ||
| Cellular Binding Assay (NanoBRET) | GSK3α | K𝘥 | 4.8 µM[6] | N/A |
| Kinome Scan (311 kinases) | CDK2 | IC₅₀ | 6.87 µM | 87-fold vs. GSK3α[1] |
| CDK3 | IC₅₀ | 9.74 µM | 123-fold vs. GSK3α[1] | |
| CDK5 | IC₅₀ | 9.20 µM | 116-fold vs. GSK3α[1] |
Signaling Pathway Modulation: Decoupling GSK3α Inhibition from β-Catenin Stabilization
A key feature of this compound is its ability to inhibit GSK3α without significantly stabilizing β-catenin.[1][2] This decouples the therapeutic effect of GSK3α inhibition from the potentially oncogenic activation of the Wnt/β-catenin pathway. In AML cells, treatment with this compound leads to the desired biological effects of myeloid differentiation and impaired colony formation without an increase in β-catenin levels or the activation of TCF/LEF reporter genes.[1][5] In contrast, dual GSK3α/β inhibitors strongly induce β-catenin signaling.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the characterization of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC₅₀) of this compound against purified GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and control inhibitors
-
Multi-well plates (e.g., 384-well)
-
ADP-Glo™ Kinase Assay kit (for luminescence-based detection) or phosphocellulose paper and scintillation counter (for radiometric detection)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.
-
In a multi-well plate, add the kinase assay buffer, the GSK3 peptide substrate, and the diluted this compound or DMSO control.
-
Add the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
For luminescence-based assays (e.g., ADP-Glo™), add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis for Phospho-GSK3 and β-Catenin
Objective: To assess the cellular target engagement and the effect of this compound on the Wnt/β-catenin pathway in AML cell lines (e.g., U937, MOLM13).
Materials:
-
AML cell lines
-
This compound, dual GSK3 inhibitor (e.g., BRD0320), and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-phospho-GSK3β (Tyr216), anti-total GSK3α, anti-total GSK3β, anti-active-β-catenin (anti-ABC), anti-total β-catenin, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Culture AML cells and treat with various concentrations of this compound or controls for specified time points (e.g., 2-24 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal and perform densitometric analysis to quantify protein levels.
AML Colony Formation Assay
Objective: To evaluate the effect of this compound on the clonogenic potential of AML cells.
Materials:
-
AML cell lines or primary patient samples
-
Methylcellulose-based medium (e.g., MethoCult™)
-
This compound and vehicle control (DMSO)
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of AML cells.
-
Mix the cells with the methylcellulose-based medium containing various concentrations of this compound or DMSO.
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) using a light microscope.
-
Calculate the plating efficiency and the percent inhibition of colony formation for each treatment condition.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway following treatment with this compound.
Materials:
-
AML cell line (e.g., TF-1)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound, dual GSK3 inhibitor, and vehicle control (DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and transfect with the TOPflash or FOPflash reporter plasmids.
-
After transfection, treat the cells with this compound, a dual GSK3 inhibitor, or DMSO for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the TOPflash luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Compare the normalized luciferase activity between treatment groups to determine the effect on TCF/LEF-mediated transcription.
Conclusion
The rational design of this compound represents a landmark achievement in the pursuit of paralog-selective kinase inhibitors. By targeting the subtle Asp-Glu switch between GSK3α and GSK3β, it was possible to develop a molecule with a desirable therapeutic window, particularly for the treatment of AML. This compound effectively inhibits GSK3α, leading to anti-leukemic effects, while avoiding the toxicities associated with dual GSK3 inhibition and β-catenin stabilization.[1][2][5] This work not only provides a promising therapeutic candidate but also serves as a compelling case study in the power of structure-based drug design to overcome longstanding challenges in kinase inhibitor development. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further investigate the biology of GSK3 and develop the next generation of selective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
BRD0705: A Technical Guide to its Mechanism of Action as a Paralog-Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0705 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen (B147801) Synthase Kinase 3α (GSK3α) over its paralog, GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—within the ATP-binding pocket of the two isoforms.[2] In the context of Acute Myeloid Leukemia (AML), this compound has been shown to induce myeloid differentiation and impair leukemia progression without the associated toxicity of dual GSK3α/β inhibitors, which can arise from the stabilization of β-catenin.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a summary of its effects in preclinical models of AML.
Core Mechanism of Action: Selective GSK3α Inhibition
This compound acts as an ATP-competitive inhibitor of GSK3α.[2] Its selectivity is derived from its ability to favorably interact with the glutamic acid residue at position 196 in the hinge region of GSK3α, a position occupied by aspartic acid (Asp133) in GSK3β.[2] This targeted inhibition leads to a reduction in the phosphorylation of GSK3α substrates.
A key downstream consequence of GSK3α inhibition by this compound is the impairment of Tyr279 autophosphorylation on GSK3α, a marker of its enzymatic activity, without affecting the corresponding Tyr216 phosphorylation on GSK3β.[1][2] This selective action allows for the decoupling of GSK3α inhibition from the Wnt/β-catenin signaling pathway, a significant advantage over non-selective GSK3 inhibitors which can promote β-catenin-mediated oncogenesis.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound [1][2]
| Target | Assay Type | Metric | Value |
| GSK3α | Biochemical | IC50 | 66 nM |
| GSK3β | Biochemical | IC50 | 515 nM |
| GSK3α | Cellular (NanoBRET) | Kd | 4.8 µM |
| Selectivity | (IC50 GSK3β / IC50 GSK3α) | ~8-fold |
Table 2: Kinome Selectivity of this compound [1]
| Kinase | Inhibition at 10 µM | IC50 | Selectivity vs. GSK3α (IC50) |
| CDK2 | - | 6.87 µM | ~104-fold |
| CDK3 | - | 9.74 µM | ~148-fold |
| CDK5 | - | 9.20 µM | ~139-fold |
Signaling Pathways and Cellular Effects
This compound's selective inhibition of GSK3α triggers a cascade of cellular events, primarily leading to the differentiation of AML cells. This is in contrast to the effects of dual GSK3α/β inhibitors which can have varied and sometimes opposing effects.
Signaling Pathway Diagram
Experimental Workflow Diagram
Detailed Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against GSK3α and GSK3β.
-
Method: A mobility shift microfluidic assay (e.g., Caliper Life Sciences) is utilized.
-
Protocol:
-
Recombinant human GSK3α or GSK3β enzyme is incubated with a fluorescently labeled peptide substrate and ATP at the Km concentration for each enzyme.
-
This compound is added in a range of concentrations (e.g., 1 nM to 100 µM).
-
The kinase reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated by electrophoresis on a microfluidic chip.
-
The amount of phosphorylated substrate is quantified by fluorescence detection.
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of GSK3α and the stabilization of β-catenin in AML cells.
-
Cell Line: U937 cells are a commonly used model.[1]
-
Protocol:
-
U937 cells are seeded at a density of 1 x 106 cells/mL and treated with this compound at various concentrations (e.g., 10-40 µM) for different time points (e.g., 2-24 hours).[1]
-
Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-GSK3α (Tyr279), p-GSK3β (Tyr216), total GSK3α/β, β-catenin, and a loading control (e.g., Vinculin or β-actin).
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
TCF/LEF Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on β-catenin-mediated transcriptional activity.
-
Cell Line: TF-1 AML cells transduced with a TCF/LEF reporter construct.[2]
-
Protocol:
-
TF-1 cells are transduced with a lentiviral vector containing a TCF/LEF-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Transduced cells are treated with this compound, a dual GSK3α/β inhibitor (e.g., BRD0320) as a positive control, or vehicle for 24-48 hours.
-
Luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Colony Formation Assay
-
Objective: To evaluate the effect of this compound on the self-renewal capacity of AML cells.
-
Cell Lines: A panel of AML cell lines including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[1]
-
Protocol:
-
AML cells are plated in semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™) supplemented with appropriate cytokines.
-
This compound is added to the medium at various concentrations.
-
Plates are incubated for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colonies (defined as clusters of >50 cells) are counted using a microscope.
-
The number of colonies in treated wells is compared to vehicle-treated controls.
-
In Vivo AML Xenograft Model
-
Objective: To assess the in vivo efficacy of this compound in a preclinical AML model.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.
-
Protocol:
-
NSG mice are sublethally irradiated.
-
AML cells (e.g., MOLM13) are injected intravenously into the mice.
-
Engraftment is confirmed by monitoring for signs of disease or by bioluminescence imaging if luciferase-expressing cells are used.
-
Mice are treated with this compound (e.g., 30 mg/kg, twice daily) or vehicle via oral gavage.[1]
-
Animal survival is monitored, and leukemia burden in peripheral blood, bone marrow, and spleen is assessed at the end of the study.
-
Conclusion
This compound represents a significant advancement in the targeted therapy of AML by offering a paralog-selective approach to GSK3 inhibition. Its mechanism of action, centered on the specific inhibition of GSK3α, allows for the induction of myeloid differentiation and suppression of leukemic growth without the detrimental activation of the Wnt/β-catenin pathway. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various pathologies such as neurodegenerative diseases, bipolar disorder, and cancer, making it a compelling therapeutic target. GSK3 exists as two highly homologous paralogs, GSK3α and GSK3β. While many inhibitors target both, the development of paralog-selective inhibitors is crucial to mitigate potential mechanism-based toxicities, such as the stabilization of β-catenin, which can have neoplastic potential.[1][2][3][4] BRD0705 has emerged as a potent and selective inhibitor of GSK3α, offering a valuable tool to dissect the specific roles of this paralog and a potential therapeutic avenue, particularly in acute myeloid leukemia (AML).[1][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action: The Asp-Glu "Switch"
The high degree of homology between the ATP-binding sites of GSK3α and GSK3β (95% identity) has historically posed a significant challenge for the development of paralog-selective inhibitors.[1][6] The design of this compound ingeniously exploits a single amino acid difference within the kinase hinge region: an aspartate (Asp133) in GSK3β is replaced by a glutamate (B1630785) (Glu196) in GSK3α.[1][3][6] This "Asp-Glu switch" creates subtle but critical differences in the topology of the ATP-binding pocket, which this compound leverages to achieve its selectivity.[1][3][6] Structure-based design and computational modeling were instrumental in developing this compound, which preferentially binds to the hinge region of GSK3α.[1][6]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| GSK3α | IC50 | 66 nM | [5][7][8][9] |
| GSK3β | IC50 | 515 nM | [5][7][8][9] |
| Selectivity | (IC50 GSK3β / IC50 GSK3α) | ~8-fold | [5][7][9] |
| GSK3α | Kd | 4.8 µM | [5][7][8][9] |
Table 2: Kinome-Wide Selectivity of this compound
| Kinase | Inhibition at 10 µM | IC50 | Selectivity vs. GSK3α | Reference |
| CDK2 | Significant | 6.87 µM | ~104-fold | [5][7] |
| CDK3 | Significant | 9.74 µM | ~148-fold | [5][7] |
| CDK5 | Significant | 9.20 µM | ~139-fold | [5][7] |
| Panel of 311 kinases | Excellent overall selectivity | - | - | [5][7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunocytochemistry/ Immunofluorescence Protocol for beta-Catenin Antibody (NBP1-54467): Novus Biologicals [novusbio.com]
BRD0705 Molecular Target Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target identification and characterization of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). The document details the experimental methodologies employed to elucidate its mechanism of action, quantitative data on its selectivity and potency, and its effects on relevant signaling pathways.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase with two highly homologous isoforms, GSK3α and GSK3β, implicated in a wide range of cellular processes.[1] The high degree of similarity in their ATP-binding domains has posed a significant challenge for the development of isoform-selective inhibitors.[2] this compound emerged from a rational design strategy exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—within the hinge region of the ATP-binding site of GSK3α and GSK3β.[2][3] This selective inhibition of GSK3α by this compound has shown therapeutic potential in diseases such as Acute Myeloid Leukemia (AML) and Fragile X syndrome, by modulating specific signaling pathways without the toxicity associated with dual GSK3α/β inhibition.[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative data defining the potency and selectivity of this compound for its primary target, GSK3α.
Table 1: In Vitro Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Fold Selectivity (α vs β) | Reference |
| GSK3α | Biochemical Kinase Assay | 66 nM | 8-fold | [6] |
| GSK3β | Biochemical Kinase Assay | 515 nM | - | [6] |
Table 2: Cellular Target Engagement and Potency of this compound
| Target | Assay Type | Kd (apparent) | EC50 | Reference |
| GSK3α | NanoBRET™ Cellular Target Engagement | 4.8 µM | 4.8 µM | [5][6] |
| GSK3β | NanoBRET™ Cellular Target Engagement | >20 µM | >20 µM | [4] |
Table 3: Kinome Selectivity of this compound
| Kinase | IC50 | Fold Selectivity (vs GSK3α) | Reference |
| CDK2 | 6.87 µM | 87-fold | [5][6] |
| CDK3 | 9.74 µM | 123-fold | [5][6] |
| CDK5 | 9.20 µM | 116-fold | [5][6] |
| Data from a panel of 311 kinases. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified GSK3α and GSK3β enzymes.
Method 1: Radiometric Assay [7]
-
Materials:
-
Purified recombinant GSK3α and GSK3β enzymes
-
Peptide substrate (e.g., a derivative of glycogen synthase)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, peptide substrate, and diluted this compound.
-
Add the GSK3α or GSK3β enzyme to each well to initiate a pre-incubation period of 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.
-
Method 2: ADP-Glo™ Kinase Assay [7]
-
Materials:
-
Purified recombinant GSK3α and GSK3β enzymes
-
Substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Follow steps 1-5 from the Radiometric Assay protocol, using non-radiolabeled ATP.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.
-
Measure the luminescent signal using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
Objective: To determine the apparent affinity (Kd) of this compound for GSK3α and GSK3β in a live-cell context.[7][8]
-
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-GSK3α or NanoLuc®-GSK3β fusion proteins
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
This compound stock solution in DMSO
-
96-well or 384-well white assay plates
-
Luminometer capable of measuring donor and acceptor emissions
-
-
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid and seed into assay plates.
-
Incubate for 24 hours to allow for protein expression.
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound and the NanoBRET™ Tracer to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Measure the BRET signal using a luminometer, detecting both donor (NanoLuc®) and acceptor (Tracer) emissions.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Competitive displacement of the tracer by this compound results in a decreased BRET signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50, from which the apparent Kd can be derived.
-
Western Blot Analysis of Target Phosphorylation
Objective: To assess the functional inhibition of GSK3α in cells by measuring the phosphorylation of its downstream targets.
-
Materials:
-
AML cell lines (e.g., U937)
-
This compound
-
Cell lysis buffer
-
Primary antibodies against p-GSK3α/β (Tyr279/216), total GSK3α/β, p-Glycogen Synthase (Ser641), total Glycogen Synthase, and β-catenin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat AML cells with varying concentrations of this compound for different time points (e.g., 2-24 hours).[6]
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the changes in phosphorylation levels of target proteins.
-
In Vivo Efficacy in AML Mouse Models
Objective: To evaluate the anti-leukemic activity of this compound in a preclinical AML model.[6][9]
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cells (e.g., MOLM13)
-
This compound formulation for oral gavage
-
Vehicle control
-
-
Procedure:
-
Inject AML cells intravenously into NSG mice.
-
Allow leukemia to establish.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage, twice daily.[6]
-
Monitor mice for signs of disease progression and survival.
-
At the end of the study, collect tissues (e.g., bone marrow, spleen) to assess leukemic burden.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Wnt/β-catenin signaling and the selective effect of this compound.
Caption: Proposed mechanism of this compound action in AML.
Experimental Workflows
The following diagram outlines the general workflow for identifying and characterizing a selective kinase inhibitor like this compound.
Caption: General workflow for this compound target identification.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GSK3α. Its target was identified and validated through a rigorous series of biochemical, cellular, and in vivo experiments. The selectivity of this compound for GSK3α over GSK3β allows for the dissection of the specific roles of these two isoforms and offers a promising therapeutic strategy for diseases like AML by avoiding the on-target toxicities associated with dual GSK3 inhibition. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other selective kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 9. This compound | GSK-3 | TargetMol [targetmol.com]
BRD0705: A Technical Guide to its Selective Modulation of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD0705 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Unlike pan-GSK3 inhibitors that target both GSK3α and its paralog GSK3β, this compound exhibits significant selectivity for GSK3α. This selectivity is critical in the context of the Wnt signaling pathway, as it allows for the decoupling of GSK3α inhibition from the activation of canonical Wnt/β-catenin signaling. Dual inhibition of both GSK3α and GSK3β leads to the stabilization of β-catenin, its nuclear translocation, and the subsequent transcription of Wnt target genes, a pathway implicated in oncogenesis. This compound, by selectively inhibiting GSK3α, avoids this β-catenin stabilization, mitigating potential mechanism-based toxicities associated with pan-GSK3 inhibitors. This technical guide provides an in-depth overview of this compound's effect on the Wnt pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
Quantitative Data: this compound Inhibitory Activity and Selectivity
The following table summarizes the key quantitative data characterizing the potency and selectivity of this compound against GSK3α and GSK3β.
| Parameter | GSK3α | GSK3β | Selectivity (GSK3β/GSK3α) | Reference |
| IC50 (Biochemical Assay) | 66 nM | 515 nM | ~8-fold | [1][2][3] |
| Cellular Kd (NanoBRET™ Assay) | 4.8 µM | > 30 µM | > 6-fold | [1] |
| Kinome Selectivity | Highly selective over a panel of 311 kinases. Next most potently inhibited kinases are CDK2 (6.87 µM), CDK3 (9.74 µM), and CDK5 (9.20 µM), representing 87 to 123-fold selectivity relative to GSK3α. | [1][3] |
Mechanism of Action in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated by a "destruction complex" that includes GSK3α and GSK3β. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytosolic β-catenin levels low. Upon Wnt ligand binding to its receptor, the destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.[4][5][6]
Pan-GSK3 inhibitors mimic the effect of Wnt signaling by inhibiting both GSK3α and GSK3β, leading to β-catenin stabilization.[1][7] In contrast, this compound's selective inhibition of GSK3α does not result in the stabilization of β-catenin.[1][7] This paralog-selective inhibition allows for the therapeutic targeting of GSK3α-mediated pathways without the potentially oncogenic activation of the Wnt/β-catenin cascade.[1]
Caption: Wnt signaling pathway and the differential effects of pan-GSK3 vs. selective GSK3α inhibition.
Experimental Protocols
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified GSK3α and GSK3β.
Materials:
-
Purified, active GSK3α and GSK3β enzymes
-
GSK3-specific peptide substrate (e.g., a derivative of glycogen synthase)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or standard ATP for luminescence-based assays like ADP-Glo™)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound and control compounds
-
DMSO for compound dilution
-
Multi-well plates (e.g., 96-well)
-
For radiometric assay: Phosphocellulose paper, scintillation counter
-
For ADP-Glo™ assay: ADP-Glo™ reagents, luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the peptide substrate, and the diluted this compound or DMSO control.
-
Enzyme Addition: Add the GSK3α or GSK3β enzyme to each well to start a pre-incubation period of 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot a portion of the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[8]
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.[8]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
TCF/LEF Luciferase Reporter Assay
This cell-based assay is used to determine if a compound activates the canonical Wnt/β-catenin signaling pathway by measuring the transcriptional activity of TCF/LEF.
Materials:
-
Mammalian cell line (e.g., HEK293T, HL-60)
-
TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a firefly luciferase gene)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound, positive control (e.g., CHIR99021 or a Wnt ligand), and negative control (DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, a positive control, or a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to lyse the cells.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the Renilla luminescence.[9]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in this compound-treated cells to that of the positive and negative controls. An absence of increased luciferase activity indicates that this compound does not activate the TCF/LEF reporter.[1][3]
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
Unraveling the Mechanism of BRD0705: A Selective Approach to Avoid Beta-Catenin Stabilization
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The intricate signaling pathways governing cellular function present both opportunities and challenges in the development of targeted therapeutics. One such pathway, the Wnt/β-catenin signaling cascade, is crucial for embryogenesis and tissue homeostasis, but its aberrant activation is a hallmark of numerous cancers. A key negative regulator of this pathway is Glycogen (B147801) Synthase Kinase 3 (GSK3), which exists as two highly homologous paralogs, GSK3α and GSK3β. While GSK3 inhibition holds therapeutic promise, particularly in acute myeloid leukemia (AML), the clinical utility of pan-GSK3 inhibitors has been hampered by safety concerns arising from the stabilization of β-catenin, a potential oncogenic event. This technical guide delves into the molecular mechanism of BRD0705, a paralog-selective inhibitor of GSK3α, and elucidates how its unique mode of action circumvents the stabilization of β-catenin, offering a safer therapeutic window.
The Core Challenge: Dual GSK3 Inhibition and β-Catenin Stabilization
The canonical Wnt signaling pathway tightly controls the intracellular levels of β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and GSK3α/β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of both GSK3α and GSK3β disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes associated with cell proliferation and survival, which can contribute to tumorigenesis. Therefore, the development of GSK3 inhibitors that do not induce β-catenin stabilization is a critical objective.
This compound: A Paralog-Selective Solution
This compound is a potent and orally active small molecule inhibitor that exhibits significant selectivity for GSK3α over its paralog, GSK3β.[1][2][3] This selectivity is the cornerstone of its ability to avoid β-catenin stabilization. By specifically targeting GSK3α, this compound can exert its therapeutic effects, such as inducing myeloid differentiation in AML cells, without causing the profound disruption of the β-catenin destruction complex that occurs with dual GSK3α/β inhibition.[4][5][6][7][8]
The Structural Basis of Selectivity: The Asp-Glu "Switch"
The high degree of homology between the ATP-binding domains of GSK3α and GSK3β (95% identity) has historically made the development of paralog-selective inhibitors a formidable challenge.[6][7][8] The design of this compound ingeniously exploits a single amino acid difference within the hinge region of the kinase domain: a glutamic acid (Glu196) in GSK3α corresponds to an aspartic acid (Asp133) in GSK3β.[6] This "Asp-Glu switch" creates subtle but critical differences in the topology of the ATP-binding pocket, which this compound leverages to achieve its preferential binding to GSK3α.[6]
Quantitative Profile of this compound
The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | GSK3α | GSK3β | Selectivity (Fold) | Reference |
| IC50 | 66 nM | 515 nM | ~8-fold | [1][2][3] |
| Kd | 4.8 µM | - | - | [1][2] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Kinase | IC50 (µM) | Selectivity vs. GSK3α (Fold) | Reference |
| CDK2 | 6.87 | ~104 | [2][3] |
| CDK3 | 9.74 | ~148 | [2][3] |
| CDK5 | 9.20 | ~139 | [2][3] |
| Table 2: Kinome Selectivity of this compound |
Experimental Evidence: Demonstrating the Lack of β-Catenin Stabilization
A series of key experiments have validated that this compound's selective inhibition of GSK3α does not lead to the stabilization and nuclear translocation of β-catenin.
Immunofluorescence Staining for β-Catenin Localization
Methodology: HEK 293T cells were treated with either DMSO (control), this compound, or a dual GSK3α/β inhibitor for 24 hours.[6] The cells were then fixed, permeabilized, and stained with a primary antibody against β-catenin and a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI. Imaging was performed using confocal microscopy to visualize the subcellular localization of β-catenin.[1]
Results: In cells treated with this compound, β-catenin remained primarily at the cell membrane and in the cytoplasm, similar to the DMSO control. In stark contrast, cells treated with the dual inhibitor showed a significant accumulation of β-catenin in the nucleus.[6]
TCF/LEF Luciferase Reporter Assay
Methodology: AML cell lines (e.g., TF-1) were transduced with a TCF/LEF luciferase reporter construct, which contains binding sites for the β-catenin/TCF/LEF transcription factor complex.[6] These cells were then treated with varying concentrations of this compound or a dual inhibitor. Luciferase activity, indicative of β-catenin-mediated transcriptional activation, was measured.
Results: Treatment with this compound did not induce a significant increase in luciferase activity, even at concentrations that effectively inhibit GSK3α.[2][6] Conversely, the dual inhibitor led to a strong induction of the reporter gene, confirming the activation of β-catenin signaling.[6]
Western Blot Analysis of β-Catenin Levels
Methodology: Various AML cell lines (e.g., HL-60, TF-1, MV4-11) were treated with this compound or a dual inhibitor for a specified period.[6] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using antibodies specific for total β-catenin and phosphorylated forms of β-catenin (p-β-catenin S33/37/T41), with a housekeeping protein like actin or vinculin used as a loading control.[6]
Results: this compound treatment did not lead to an increase in total β-catenin levels.[6] Furthermore, the levels of p-β-catenin (S33/37/T41), the form targeted for degradation, remained unchanged. In contrast, the dual inhibitor caused a marked increase in total β-catenin and a decrease in its phosphorylated form.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Figure 1: Wnt/β-catenin Signaling and the Impact of this compound.
Figure 2: Experimental Workflows for Assessing β-catenin Stabilization.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK-3 | TargetMol [targetmol.com]
- 4. Targeting Wnt Signaling in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia. | Broad Institute [broadinstitute.org]
BRD0705: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD0705 is a potent and highly selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). Its paralog selectivity for GSK3α over GSK3β offers a significant therapeutic advantage, particularly in contexts such as Acute Myeloid Leukemia (AML), by avoiding the toxicities associated with dual GSK3α/β inhibition, most notably the stabilization of β-catenin. This technical guide provides a comprehensive overview of the known downstream signaling targets of this compound, with a focus on its effects in AML and stem cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, proliferation, differentiation, and apoptosis. The two highly homologous isoforms, GSK3α and GSK3β, have both overlapping and distinct functions. While dual inhibition of GSK3 has been explored therapeutically, the associated toxicity, often linked to the accumulation of β-catenin and activation of the Wnt signaling pathway, has limited its clinical translation.
This compound was developed as a paralog-selective inhibitor of GSK3α, demonstrating an approximately 8-fold greater selectivity for GSK3α over GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding pocket of the two isoforms.[3] The primary therapeutic rationale for developing a selective GSK3α inhibitor was to decouple the anti-leukemic effects of GSK3 inhibition from the pro-tumorigenic effects of β-catenin stabilization.[3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of GSK3α. By binding to the ATP-binding site of GSK3α, it prevents the phosphorylation of downstream substrates. A key feature of this compound's mechanism is its ability to inhibit GSK3α activity without leading to the stabilization of β-catenin, a central component of the canonical Wnt signaling pathway.[3] This is a critical distinction from pan-GSK3 inhibitors, which inhibit both isoforms and lead to β-catenin accumulation.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| GSK3α IC50 | 66 nM | Enzymatic Assay | [1][2] |
| GSK3β IC50 | 515 nM | Enzymatic Assay | [1][2] |
| Selectivity (GSK3β/GSK3α) | ~8-fold | Enzymatic Assay | [1][2] |
| GSK3α Kd | 4.8 µM | [1][2] |
Downstream Signaling Targets of this compound
The downstream effects of this compound have been primarily characterized in the context of Acute Myeloid Leukemia (AML) and stem cell self-renewal. The primary mechanism involves the selective inhibition of GSK3α, leading to changes in gene expression that promote differentiation and reduce "stemness" in cancer cells, while promoting self-renewal in pluripotent stem cells without activating the canonical Wnt/β-catenin pathway.
Effects on the Wnt/β-catenin Pathway
A defining characteristic of this compound is its lack of effect on the canonical Wnt/β-catenin signaling pathway. Unlike dual GSK3α/β inhibitors, this compound does not lead to the accumulation of β-catenin.[3] This has been demonstrated through Western blot analysis showing no increase in β-catenin levels and through TCF/LEF luciferase reporter assays, which show no induction of β-catenin-mediated transcription.[2]
Transcriptional Regulation in AML
In the U937 AML cell line, treatment with this compound leads to significant changes in the transcriptional landscape. RNA sequencing followed by Gene Set Enrichment Analysis (GSEA) revealed a significant enrichment of genes associated with myeloid differentiation and a reduction in transcriptional programs related to stemness.[3]
Table 2: Gene Set Enrichment Analysis in this compound-Treated U937 AML Cells
| Enriched Gene Set | Direction of Regulation | Phenotype | Reference |
| Myeloid Differentiation | Upregulated | Promotes AML cell differentiation | [3] |
| Stemness Programs | Downregulated | Reduces leukemic stem cell properties | [3] |
| β-catenin Signaling | No significant change | Avoids pro-tumorigenic Wnt activation | [3] |
Signaling in Stem Cell Self-Renewal
In mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs), this compound promotes long-term self-renewal.[4][5] This effect is independent of β-catenin signaling, suggesting that GSK3α regulates stemness through alternative pathways.[5] The combination of this compound with a tankyrase inhibitor (IWR1) has been shown to effectively maintain diverse pluripotent stem cell states.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of GSK3α and other downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-p-GSK3α (Tyr279), anti-GSK3α, anti-β-catenin, anti-vinculin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line).
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash).
-
Renilla luciferase plasmid for normalization.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect cells with the TCF/LEF reporter plasmid, Renilla plasmid, and the control plasmid.
-
After 24 hours, treat the cells with this compound, a positive control (e.g., a Wnt ligand or a pan-GSK3 inhibitor), and a vehicle control.
-
After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
AML Cell Differentiation Assay (May-Grünwald-Giemsa Staining)
This method is used to morphologically assess the differentiation of AML cells.
Materials:
-
AML cell lines (e.g., U937, HL-60).
-
This compound.
-
Microscope slides.
-
Cytocentrifuge.
-
May-Grünwald stain.
-
Giemsa stain.
-
Buffered water (pH 6.8).
-
Light microscope.
Procedure:
-
Culture AML cells with this compound or a vehicle control for several days to induce differentiation.
-
Prepare cytospin slides of the cells.
-
Air dry the slides.
-
Fix the cells in methanol.
-
Stain with May-Grünwald solution.
-
Rinse with buffered water.
-
Stain with Giemsa solution.
-
Rinse with buffered water and air dry.
-
Examine the slides under a light microscope for morphological changes indicative of differentiation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio).
Visualizations
Signaling Pathway Diagrams
Caption: this compound selectively inhibits GSK3α, promoting myeloid differentiation and repressing stemness programs in AML cells, without affecting the GSK3β-mediated degradation of β-catenin in the canonical Wnt pathway.
Experimental Workflow Diagrams
Caption: A streamlined workflow for detecting changes in GSK3α phosphorylation upon treatment with this compound using Western blotting.
Caption: Workflow for assessing the morphological differentiation of AML cells treated with this compound using May-Grünwald-Giemsa staining.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies that modulate GSK3 signaling. Its selectivity for GSK3α allows for the therapeutic benefits of GSK3 inhibition in AML, such as the induction of differentiation and suppression of stemness, while circumventing the toxicities associated with the activation of the Wnt/β-catenin pathway. The downstream effects of this compound are primarily mediated through the transcriptional regulation of genes involved in myeloid differentiation and pluripotency.
While transcriptomic studies have provided valuable insights, a comprehensive understanding of the immediate downstream phosphorylation events following this compound treatment is still emerging. Future research employing quantitative phosphoproteomics will be crucial to fully elucidate the direct substrates of GSK3α that are modulated by this compound and to map the intricate signaling networks it governs. Such studies will undoubtedly uncover novel therapeutic targets and further refine the clinical application of selective GSK3α inhibitors.
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Biological Function of GSK3α Inhibition by BRD0705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD0705, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). We will explore its mechanism of action, isoform selectivity, and its functional consequences in various biological contexts, particularly in acute myeloid leukemia (AML) and stem cell biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to GSK3α and Paralog-Selective Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is a key regulator in a wide range of cellular processes.[1] It exists as two isoforms, GSK3α and GSK3β, which are encoded by separate genes but share 95% identity in their ATP-binding domains.[2][3] This high degree of homology has made the development of isoform-selective inhibitors a significant challenge.[3] Dual inhibition of both GSK3α and GSK3β often leads to the stabilization of β-catenin, a key component of the Wnt signaling pathway, which can have undesired effects, including potential mechanism-based toxicities.[2][4]
This compound was developed as a potent, orally active, and paralog-selective GSK3α inhibitor.[5][6] Its design cleverly exploits a single amino acid difference in the ATP-binding domain—a glutamate (B1630785) in GSK3α versus an aspartate in GSK3β—to achieve its selectivity.[2][4] This selectivity allows for the decoupling of GSK3α inhibition from the activation of the Wnt/β-catenin pathway, providing a powerful tool to investigate the specific biological roles of GSK3α.[4]
Quantitative Data Presentation: Inhibitor Selectivity and Potency
The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The data highlights its significant preference for GSK3α over GSK3β and its high selectivity across a broad panel of kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Kd | Selectivity vs. GSK3β |
| GSK3α | Biochemical | 66 nM | 4.8 µM | 8-fold |
| GSK3β | Biochemical | 515 nM | - | - |
Data sourced from multiple references.[4][5][6]
Table 2: Kinome Selectivity Profile of this compound
| Off-Target Kinase Family | Representative Kinase | IC50 | Fold Selectivity (vs. GSK3α) |
| Cyclin-Dependent Kinase (CDK) | CDK2 | 6.87 µM | 87-fold |
| Cyclin-Dependent Kinase (CDK) | CDK3 | 9.74 µM | 123-fold |
| Cyclin-Dependent Kinase (CDK) | CDK5 | 9.20 µM | 116-fold |
This compound was tested against a panel of 311 human kinases and demonstrated excellent overall selectivity.[4][5]
Table 3: Cellular Activity of this compound
| Cell-Based Assay | Cell Line | Parameter | Value |
| Target Engagement (BRET) | 293 Cells | GSK3α Kd | 4.8 µM |
| Tau Phosphorylation | HEK-huTau | GSK3α IC50 | 3.75 µM |
| Tau Phosphorylation | HEK-huTau | GSK3β IC50 | > 30 µM |
| β-catenin Stabilization | SH-SY5Y | EC50 | > 30 µM |
Data sourced from multiple references.[4][7]
Mechanism of Action and Signaling Pathways
Decoupling GSK3α Inhibition from Wnt/β-Catenin Signaling
A critical feature of this compound is its ability to inhibit GSK3α without causing the stabilization and nuclear translocation of β-catenin.[4] In the canonical Wnt pathway, GSK3 (primarily GSK3β) phosphorylates β-catenin, marking it for proteasomal degradation.[3][8] Dual GSK3α/β inhibitors block this process, leading to β-catenin accumulation and activation of TCF/LEF target genes.[2][8] this compound, due to its selectivity for GSK3α, avoids significant inhibition of GSK3β-mediated β-catenin degradation.[2][4] This has been demonstrated in multiple AML cell lines where this compound treatment does not increase β-catenin levels or activate TCF/LEF reporter constructs.[4][6]
Caption: Wnt/β-catenin signaling and the selective effect of this compound.
Induction of Differentiation in Acute Myeloid Leukemia (AML)
GSK3α has been identified as a potential therapeutic target in AML.[2] Genetic suppression of GSK3α promotes the differentiation of AML cells and reduces leukemic progression.[2] this compound mimics this effect pharmacologically. Treatment with this compound induces differentiation and impairs colony formation in various AML cell lines and primary patient cells.[2][4] RNA sequencing has confirmed that this compound treatment upregulates differentiation-related transcriptional programs and downregulates stemness gene signatures.[2] In vivo studies using AML mouse models have shown that oral administration of this compound impairs leukemia initiation and prolongs survival.[4][5]
References
- 1. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GSK-3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor
Introduction: BRD0705 is a potent and orally bioavailable small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] It demonstrates significant selectivity for the GSK3α isoform over its close paralog, GSK3β.[2][4][5] This selectivity is crucial as it allows for the targeted inhibition of GSK3α-mediated pathways while avoiding the modulation of GSK3β-dependent processes, such as the Wnt/β-catenin signaling pathway, which has been linked to potential neoplastic concerns.[3][6] This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers in drug development and cell biology.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the formal IUPAC name (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one.[1] Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one | [1] |
| CAS Number | 2056261-41-5 | [1][2][4] |
| Molecular Formula | C₂₀H₂₃N₃O | [1][2][4] |
| Molecular Weight | 321.42 g/mol | [2][4] |
| SMILES String | CC[C@@]1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1 | [4] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Soluble in DMSO and Methanol | [1][3] |
| Storage (Powder) | 3 years at -20°C | [2][3] |
| Storage (In Solvent) | 1-2 years at -80°C | [2][3] |
| Predicted Density | 1.22 g/cm³ | [4] |
Pharmacological Properties and Selectivity
This compound acts as an ATP-competitive inhibitor, with a distinct selectivity profile for GSK3α. This selectivity is attributed to specific interactions within the kinase domain's ATP-binding pocket. The first crystal structure of GSK3α was solved with this compound bound, revealing key hydrogen bond interactions with the hinge region of the enzyme that contribute to its paralog-specific affinity.[7][8]
| Parameter | Target | Value | Reference |
| IC₅₀ | GSK3α | 66 nM | [1][2][3][4] |
| IC₅₀ | GSK3β | 515 nM | [1][2][3][4] |
| K𝘥 | GSK3α | 4.8 µM | [2][3][4] |
| Paralog Selectivity | GSK3α/β | ~8-fold | [2][4] |
| IC₅₀ | CDK2 | 6.87 µM | [2][4] |
| IC₅₀ | CDK3 | 9.74 µM | [2][4] |
| IC₅₀ | CDK5 | 9.20 µM | [2][4] |
This compound demonstrates excellent selectivity against a broader panel of 311 kinases, with CDK family kinases being the next most potently inhibited.[2][4]
Mechanism of Action and Signaling Pathways
The primary therapeutic advantage of this compound lies in its ability to inhibit GSK3α without significantly affecting GSK3β at therapeutic concentrations. Pan-inhibition of both GSK3 isoforms leads to the stabilization and nuclear translocation of β-catenin, a key event in the Wnt signaling pathway that can have proliferative effects. This compound avoids this by selectively targeting GSK3α, thus mitigating the risk of activating the Wnt/β-catenin pathway.[3][6][7]
Experimental Protocols
This compound has been validated in various cellular and in vivo models. Below are key experimental protocols cited in the literature.
In Vitro: β-Catenin Immunofluorescence Assay
This protocol is used to confirm that this compound does not induce the nuclear translocation of β-catenin, a downstream effect of GSK3β inhibition.
Methodology:
-
Cell Treatment: Treat cells (e.g., U937) with 20 µM this compound or DMSO (vehicle control) for 24 hours.[3]
-
Cell Plating: Wash 30,000 to 50,000 cells in PBS/2% FBS and cytospin them onto poly-L-Lysine coated slides.[3]
-
Fixation: Fix cells in 4% paraformaldehyde for 20 minutes at room temperature.[3]
-
Permeabilization: Permeabilize cells with 0.2% Triton X-100 for 30 minutes at 4°C.[3]
-
Blocking: Block with 1% BSA / 0.05% Triton X-100 for 1 hour at room temperature.[3]
-
Antibody Incubation:
-
Mounting and Imaging: Mount slides with an antifade mounting medium containing DAPI (for nuclear staining) and image using a confocal microscope.[3]
In Vitro: GSK3α Phosphorylation Assay
This assay determines the direct cellular effect of this compound on its target.
Methodology:
-
Treatment: Incubate cells with this compound at concentrations ranging from 10-40 µM for 2, 4, 8, and 24 hours.[2][4]
-
Analysis: Assess the phosphorylation status of GSK3α at Tyr279 and GSK3β at Tyr216, typically via Western Blot. A time- and concentration-dependent decrease in p-GSK3α (Tyr279) should be observed with no significant change in p-GSK3β (Tyr216).[2][4]
In Vivo: Acute Myeloid Leukemia (AML) Mouse Model
This protocol evaluates the efficacy of this compound in a disease-relevant animal model.
Methodology:
-
Animal Model: 8-week-old male NOD scid gamma (NSG) mice.[2]
-
Tumor Induction: Inject mice with MLL-AF9 AML cells to establish the leukemia model.[1][2]
-
Dosing Regimen: Administer this compound at 30 mg/kg via oral gavage, twice daily.[2][4]
-
Endpoints: Monitor for leukemia development and overall survival. Treatment with this compound has been shown to impair leukemia initiation and significantly prolong survival in this model.[1][2][4]
Research Applications and Conclusion
This compound is a valuable chemical probe for dissecting the specific biological roles of GSK3α. Its primary applications are in cancer research, particularly in acute myeloid leukemia, where it induces myeloid differentiation and impairs colony formation in AML cells without affecting normal hematopoietic cells.[3] Furthermore, its use in models of Fragile X syndrome has demonstrated that selective GSK3α inhibition can correct disease-relevant pathophysiology.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | GSK-3 | TargetMol [targetmol.com]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BRD0705: Application Notes and In Vitro Assay Protocols for a Selective GSK3α Inhibitor
For research use only.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase with two isoforms, GSK3α and GSK3β, which are highly homologous within their kinase domains.[1] These isoforms are implicated in a variety of cellular processes, including Wnt/β-catenin signaling, insulin (B600854) signaling, and neurodevelopment.[1] Dysregulation of GSK3 activity has been linked to diseases such as Alzheimer's, psychiatric disorders, and cancer.[1] The high degree of similarity between the ATP-binding sites of GSK3α and GSK3β has made the development of isoform-selective inhibitors challenging.[2]
This compound is a potent and selective, orally active inhibitor of GSK3α.[3][4] It was developed through a rational design strategy targeting a single amino acid difference (Asp133 in GSK3α vs. Glu196 in GSK3β) in the hinge-binding domain.[2][5] This selectivity allows for the decoupling of GSK3α inhibition from the stabilization of β-catenin, a potential mechanism-based toxicity associated with dual GSK3α/β inhibitors.[5] this compound has shown promise in the context of acute myeloid leukemia (AML) by inducing myeloid differentiation and impairing colony formation in AML cells without affecting normal hematopoietic cells.[5]
These application notes provide an overview of the in vitro applications of this compound, including quantitative data on its activity and detailed protocols for key experiments.
Data Presentation
Quantitative Kinase Inhibition Data for this compound
| Target | Assay Type | Value | Notes |
| GSK3α | IC50 | 66 nM[3][4] | 8-fold selectivity over GSK3β.[3][4] |
| GSK3β | IC50 | 515 nM[3][4] | |
| GSK3α | Kd | 4.8 µM[3][4] | Determined in a cell-based BRET assay.[5] |
| CDK2 | IC50 | 6.87 µM[3][5] | Represents 87-fold selectivity relative to GSK3α.[3][5] |
| CDK3 | IC50 | 9.74 µM[3][5] | Represents 123-fold selectivity relative to GSK3α.[3][5] |
| CDK5 | IC50 | 9.20 µM[3][5] | Represents 116-fold selectivity relative to GSK3α.[3][5] |
Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Western Immunoblotting for GSK3α Phosphorylation
This protocol is designed to assess the selective inhibition of GSK3α by this compound by measuring the phosphorylation status of GSK3α (Tyr279) and GSK3β (Tyr216).[3][5]
Materials:
-
AML cell lines (e.g., U937, HL-60)[5]
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., Cell Signaling Technology lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-GSK3α (Tyr279)
-
Phospho-GSK3β (Tyr216)
-
Total GSK3α
-
Total GSK3β
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed AML cells at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 10-40 µM) or vehicle (DMSO) for different time points (e.g., 2-24 hours).[3]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin signaling pathway.[5] It is used to confirm that selective GSK3α inhibition by this compound does not lead to β-catenin stabilization and subsequent pathway activation.[5]
Materials:
-
HEK293T or AML cells
-
TCF/LEF luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with this compound (e.g., up to 60 µM), a positive control (e.g., a pan-GSK3 inhibitor like CHIR99021), or vehicle (DMSO) for an additional 24 hours.[5]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of treated samples to the vehicle control.
AML Colony Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity and clonogenic potential of AML cells in vitro.[4][5]
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)[4]
-
MethoCult™ medium or other semi-solid methylcellulose-based medium
-
This compound
-
6-well plates or 35 mm dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the AML cell line.
-
Plating: Mix the cells with MethoCult™ medium containing various concentrations of this compound or vehicle control. Plate the mixture into 6-well plates or 35 mm dishes.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator until colonies are visible.
-
Colony Counting: Count the number of colonies (typically defined as clusters of >40 cells) in each well using a microscope.
-
Data Analysis: Compare the number of colonies in this compound-treated wells to the vehicle control to determine the effect on colony formation.
Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cells.[6]
Materials:
-
Cell line of interest (e.g., SIM-A9 microglial cells, AML cells)[6]
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GSK-3 | TargetMol [targetmol.com]
- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRD0705 Application Notes and Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2] It exhibits an 8-fold higher selectivity for GSK3α over GSK3β, making it a valuable tool for investigating the specific roles of the GSK3α isoform in various cellular processes.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on determining its effective concentration and evaluating its biological effects, particularly in the context of Acute Myeloid Leukemia (AML).
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of GSK3α.[3] Unlike dual GSK3α/β inhibitors, the selective inhibition of GSK3α by this compound has been shown to induce myeloid differentiation and impair colony formation in AML cells without significantly stabilizing β-catenin, a key downstream effector in the WNT signaling pathway.[3][4] This selective activity mitigates potential off-target effects associated with the inhibition of GSK3β and the subsequent activation of WNT/β-catenin signaling.[3][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| GSK3α | IC50 | 66 nM | [1][2] |
| GSK3α | Kd | 4.8 µM | [1][2] |
| GSK3β | IC50 | 515 nM | [1][2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| U937 | Western Blot | 10 - 40 µM | Impaired GSK3α Tyr279 phosphorylation | [1][2] |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation Assay | Concentration-dependent | Impaired AML colony formation | [1] |
| SH-SY5Y | Western Blot | 10 µM | Inhibition of GSK3α without affecting β-catenin levels | |
| HEK293 | Cellular Assay | 4.8 µM (EC50 for GSK3α) | Inhibition of GSK3α |
Mandatory Visualization
Caption: this compound selectively inhibits GSK3α, leading to myeloid differentiation and reduced colony formation in AML cells, without significantly impacting β-catenin stabilization.
Caption: A typical workflow for evaluating the effects of this compound on cancer cells in vitro.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U937, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell adherence (for adherent cells) or stabilization.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A recommended starting concentration range for initial screening is 10 nM to 100 µM.
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
Cancer cell lines (e.g., U937)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-GSK3α (Tyr279)
-
Total GSK3α
-
β-catenin
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for a specified duration (e.g., 2, 4, 8, 24 hours).[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
Procedure:
-
Cell Preparation and Treatment:
-
Treat a suspension of AML cells with various concentrations of this compound or vehicle control for 24 hours.
-
-
Cell Plating in Methylcellulose:
-
After treatment, wash the cells to remove the compound.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Mix the cells with the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).
-
Plate 1 mL of the cell-methylcellulose mixture into each 35 mm dish or the well of a 6-well plate.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, or until colonies are visible.
-
-
Colony Staining and Counting:
-
Stain the colonies with a solution such as crystal violet or MTT to enhance visibility.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each dish.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
-
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705 Application Notes and Protocols for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0705 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for Glycogen (B147801) Synthase Kinase 3α (GSK3α) over its paralog GSK3β.[1][2] This selectivity is achieved by targeting a single amino acid difference—an aspartate-to-glutamate "switch"—in the ATP-binding domains of the two kinases.[3][4] A significant advantage of this compound is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a potential mechanism-based toxicity associated with dual GSK3α/β inhibitors.[3][4] These characteristics make this compound a valuable tool for investigating the specific roles of GSK3α in various disease models and a promising therapeutic candidate, particularly in acute myeloid leukemia (AML) and neurological disorders like Fragile X syndrome.[3][5]
Mechanism of Action
This compound is an ATP-competitive inhibitor of GSK3α. By binding to the ATP pocket of GSK3α, it prevents the phosphorylation of downstream substrates. This selective inhibition of GSK3α has been shown to induce myeloid differentiation and impair colony formation in AML cells.[3] In the context of Fragile X syndrome, this compound has been demonstrated to reduce exaggerated protein synthesis.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Kd | Selectivity vs. GSK3β |
| GSK3α | 66 nM | 4.8 µM | ~8-fold |
| GSK3β | 515 nM | - | - |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Inhibition (at 10 µM) | Selectivity vs. GSK3α |
| CDK2 | 6.87 µM | 87-fold |
| CDK3 | 9.74 µM | 123-fold |
| CDK5 | 9.20 µM | 116-fold |
This compound was tested against a panel of 311 kinases and showed exquisite overall selectivity.[3]
Experimental Protocols
In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a xenograft mouse model of AML.
1. Animal Model:
-
8-week-old male NSG (NOD scid gamma) mice are typically used.[2][6]
-
Animals are injected with MLL-AF9 AML cells to establish the leukemia model.[2][6]
2. This compound Formulation:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, 75 mg/mL.[2]
-
Working Solution for Oral Gavage: A common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]
-
Protocol 1:
-
Add 10% DMSO (from stock solution) to 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Add 45% Saline to reach the final volume. This formulation can achieve a solubility of ≥ 7.5 mg/mL.[2]
-
-
Note: It is recommended to prepare the working solution fresh daily. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[2]
-
3. Dosing and Administration:
-
Control Group: A vehicle control group (receiving the formulation without this compound) should be included.
4. Monitoring and Endpoints:
-
Monitor animal body weight and overall health regularly.
-
Monitor tumor burden by methods such as bioluminescence imaging if using luciferase-expressing AML cells.
-
The primary endpoint is typically overall survival.[2][3][6]
In Vivo Study in a Fragile X Syndrome Mouse Model
This protocol provides a general method for assessing the effects of this compound in a mouse model of Fragile X syndrome.
1. Animal Model:
-
Fmr1-/y mice are used as the model for Fragile X syndrome.[5]
2. This compound Formulation:
-
Working Solution for Intraperitoneal (IP) Injection:
-
Protocol 2:
-
Note: For studies involving repeated dosing over an extended period, the choice of vehicle should be carefully considered to minimize potential local irritation.
-
3. Dosing and Administration:
-
Dosage: 30 mg/kg.[5]
-
Administration Route: Intraperitoneal (IP) injection.[5]
-
Frequency: Once daily.[5]
-
Control Group: A vehicle control group should be included.
4. Monitoring and Endpoints:
-
Audiogenic Seizures: Assess the incidence and severity of seizures induced by a loud auditory stimulus.[5]
-
Behavioral Tests: Various behavioral assays can be performed to assess anxiety, social interaction, and cognitive function.
-
Biochemical Analysis: Brain tissue can be collected to analyze protein synthesis rates and the phosphorylation status of relevant signaling proteins.[5]
Visualizations
Signaling Pathway of this compound
Caption: this compound selectively inhibits GSK3α, impacting downstream pathways.
Experimental Workflow for In Vivo Mouse Studies
Caption: General workflow for in vivo studies with this compound.
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Preparation of BRD0705 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with an IC50 of 66 nM, demonstrating an 8-fold selectivity over GSK3β (IC50 of 515 nM)[1][2]. It is an orally active compound investigated for its therapeutic potential in conditions such as acute myeloid leukemia (AML)[1][3]. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
2. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O | [1][4] |
| Molecular Weight | 321.42 g/mol | [1] |
| Appearance | Solid | [4] |
| Solubility (DMSO) | Up to 300 mg/mL (933.36 mM) | [1] |
| Solubility (Ethanol) | 64 mg/mL (199.11 mM) | [3] |
| Solubility (Water) | Insoluble | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
3. Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Fresh, anhydrous DMSO is recommended for optimal solubility[3].
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, and skin or eye contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary[1]. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -80°C for long-term storage[1].
4. Quantitative Data Summary
The following table provides the mass of this compound required to prepare stock solutions of various concentrations and volumes.
Formula for Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
| Desired Stock Concentration (mM) | Final Volume (mL) | This compound Mass Required (mg) |
| 1 | 1 | 0.321 |
| 10 | 1 | 3.21 |
| 20 | 1 | 6.43 |
| 50 | 1 | 16.07 |
| 10 | 5 | 16.07 |
| 10 | 10 | 32.14 |
5. Visualization of Pathways and Workflows
5.1. Simplified GSK3α Signaling Pathway
This compound is a selective inhibitor of GSK3α. This kinase is a key regulator in multiple signaling pathways, including those involved in cell proliferation and differentiation. The diagram below illustrates a simplified representation of GSK3α's role and its inhibition by this compound.
Caption: Simplified GSK3α signaling pathway and its inhibition by this compound.
5.2. Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.
References
BRD0705: Application Notes and Protocols for a Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, storage, and application of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). The following protocols are intended to serve as a foundation for researchers utilizing this compound in their studies.
Chemical Properties and Solubility
This compound is a small molecule inhibitor with a molecular weight of 321.42 g/mol and a chemical formula of C₂₀H₂₃N₃O. It is a valuable tool for investigating the specific roles of GSK3α in various biological processes, including its implications in diseases such as Acute Myeloid Leukemia (AML).
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 64 - 300 mg/mL (199.11 - 933.36 mM) | Sonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is advised as hygroscopic DMSO can reduce solubility.[1][2] |
| In vivo Formulation | 5 - 7.5 mg/mL (15.56 - 23.33 mM) | A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication is recommended for a clear solution.[2] |
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, orally active inhibitor of GSK3α with an IC₅₀ of 66 nM. It exhibits approximately 8-fold selectivity for GSK3α over its isoform, GSK3β (IC₅₀ of 515 nM).[3][4] This selectivity is crucial as it allows for the decoupling of GSK3α inhibition from the activation of the Wnt/β-catenin signaling pathway, a common effect of dual GSK3α/β inhibitors that can lead to off-target effects.
GSK3α is a serine/threonine kinase involved in numerous cellular processes. In the canonical Wnt signaling pathway, GSK3α, as part of a destruction complex, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3α by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. However, due to its selectivity for GSK3α, this compound has been shown to inhibit GSK3α kinase function without significantly stabilizing β-catenin in certain cellular contexts like AML, thus mitigating potential neoplastic concerns.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 311.12 µL of DMSO to 1 mg of this compound).
-
Vortex the tube thoroughly to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the solution for 10-15 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. Immunofluorescence localization of β-catenin [bio-protocol.org]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD0705 in AML Cell Line Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic strategy in AML is differentiation therapy, which aims to induce malignant myeloblasts to mature into functional, non-proliferating cells. BRD0705 has emerged as a potent and selective small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), a promising target in AML.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in AML cell line differentiation studies.
This compound offers a significant advantage over pan-GSK3 inhibitors by selectively targeting GSK3α.[1][4] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding domains of GSK3α and GSK3β.[1] Inhibition of GSK3α by this compound promotes myeloid differentiation and impairs colony formation in AML cell lines and primary patient samples without the unwanted stabilization of β-catenin, a potential concern with dual GSK3α/β inhibitors that can be associated with neoplastic transformation.[1][2][3]
Mechanism of Action
This compound selectively inhibits the kinase activity of GSK3α.[2] In AML cells, GSK3α has been identified as a therapeutic target whose suppression promotes differentiation.[1] By inhibiting GSK3α, this compound induces the expression of transcriptional programs associated with differentiation and downregulates gene signatures related to stemness.[1] A key feature of this compound's mechanism is its ability to induce these effects without activating the WNT/β-catenin signaling pathway, thereby mitigating potential mechanism-based toxicities.[2][3]
Caption: Proposed signaling pathway of this compound in AML cell differentiation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various AML cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Kd (µM) | Selectivity (over GSK3β) | Reference |
| GSK3α | 66 | 4.8 | 8-fold | [4][5] |
| GSK3β | 515 | - | - | [5] |
Table 2: Effects of this compound on AML Cell Lines
| Cell Line | Effect | Concentration Range | Duration | Key Markers | Reference |
| MOLM13 | Impaired Colony Formation | Concentration-dependent | Not Specified | - | [5][6] |
| TF-1 | Impaired Colony Formation | Concentration-dependent | Not Specified | - | [5][6] |
| U937 | Impaired Colony Formation, Decreased p-GSK3α (Tyr279) | Concentration-dependent, 10-40 µM | Not Specified, 2-24 hours | - | [5][6] |
| MV4-11 | Impaired Colony Formation | Concentration-dependent | Not Specified | - | [5][6] |
| HL-60 | Impaired Colony Formation | Concentration-dependent | Not Specified | CD11b, CD14 | [5][6][7] |
| NB4 | Impaired Colony Formation | Concentration-dependent | Not Specified | - | [5][6] |
| Panel of 4 AML Cell Lines | Induced Morphological and Surface Marker Changes | Not Specified | Not Specified | CD11b, CD11c, CD14, CD117 | [4] |
| 5 Primary AML Samples | Induced Morphological and Surface Marker Changes | Not Specified | Not Specified | CD11b, CD11c, CD14, CD117 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on AML cell line differentiation.
Caption: General experimental workflow for studying this compound-induced AML cell differentiation.
Protocol 1: AML Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture AML cell lines (e.g., U937, HL-60, MOLM13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before starting experiments.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -80°C.
-
On the day of the experiment, dilute the stock solution to the desired concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Seed the AML cells at a density of 2 x 10⁵ cells/mL in appropriate culture plates.
-
Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO) in all experiments.
-
For time-course experiments, treat the cells for various durations (e.g., 24, 48, 72, 96 hours).
-
For dose-response experiments, use a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) for a fixed duration.
-
Protocol 2: Flow Cytometry for Differentiation Markers
-
Cell Harvesting: After this compound treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) containing 2% FBS.
-
Antibody Staining:
-
Resuspend the cells in 100 µL of PBS with 2% FBS.
-
Add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., FITC-CD11b, PE-CD14).
-
Incubate for 30 minutes on ice in the dark.
-
Include isotype controls to account for non-specific antibody binding.
-
-
Washing: Wash the cells twice with cold PBS with 2% FBS.
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of PBS with 2% FBS.
-
Analyze the cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the percentage of cells positive for each differentiation marker.
-
Protocol 3: Morphological Analysis of Differentiation
-
Cell Preparation: After treatment with this compound, harvest a small aliquot of cells.
-
Cytospin: Prepare cytospin slides by centrifuging 5 x 10⁴ cells onto a glass slide.
-
Staining:
-
Air dry the slides.
-
Stain the slides with May-Grunwald Giemsa stain according to the manufacturer's protocol.
-
-
Microscopy:
-
Examine the slides under a light microscope.
-
Observe morphological changes indicative of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear condensation, and the appearance of granules.
-
Protocol 4: Colony Formation Assay
-
Cell Preparation: Treat AML cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Plating in Methylcellulose:
-
Wash the cells to remove the drug.
-
Resuspend the cells in a serum-free medium.
-
Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) according to the manufacturer's instructions to a final density of 1 x 10³ cells/mL.
-
Plate 1 mL of the cell-methylcellulose mixture into 35 mm culture dishes.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.
-
Colony Counting:
-
Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.
-
Calculate the percentage of colony formation relative to the vehicle control.
-
Protocol 5: Western Blotting for Protein Expression
-
Cell Lysis:
-
After this compound treatment, harvest the cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GSK3α (Tyr279), total GSK3α/β, β-catenin, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound represents a valuable tool for studying AML differentiation. Its selectivity for GSK3α provides a more targeted approach compared to broader GSK3 inhibitors, minimizing off-target effects and potential toxicities associated with β-catenin stabilization. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various AML cell line models, contributing to the development of novel differentiation-based therapies for this challenging disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
- 7. GSK-3 Inhibition Sensitizes Acute Myeloid Leukemia Cells to 1,25D-Mediated Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD0705 in Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and a significant genetic contributor to autism spectrum disorder.[1][2] The syndrome results from the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP).[1][2] FMRP is an RNA-binding protein crucial for regulating protein synthesis at synapses, and its loss disrupts multiple signaling pathways essential for normal synaptic function and plasticity.[1][2][3]
One of the key pathways implicated in FXS pathophysiology is the metabotropic glutamate (B1630785) receptor 5 (mGluR5) signaling cascade.[1][4] Overactivity in this pathway is believed to contribute to many of the neurological and psychiatric symptoms of FXS.[1][4] While mGluR5 inhibitors have shown promise in preclinical models, they have not been successful in clinical trials, partly due to the development of tolerance.[1][4]
An alternative therapeutic target is Glycogen (B147801) Synthase Kinase 3 (GSK3).[1] GSK3 has two paralogs, GSK3α and GSK3β.[1] Non-selective GSK3 inhibitors have demonstrated therapeutic potential in FXS mouse models but are often associated with toxicity due to the inhibition of both paralogs, which can lead to the stabilization of β-catenin and potential oncogenic effects.[1][5]
BRD0705 is a novel, potent, and selective inhibitor of GSK3α.[1][5][6] This selectivity offers a promising therapeutic strategy by avoiding the toxicities associated with dual GSK3α/β inhibition.[1][5][7] Research in the Fmr1 knockout (Fmr1-/y) mouse model of FXS has shown that this compound can correct multiple disease-related phenotypes, including aberrant protein synthesis, altered synaptic plasticity, and behavioral deficits, without the side effects observed with mGluR5 inhibitors.[1][4][8]
These application notes provide a comprehensive overview of the use of this compound in FXS research, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in the context of Fragile X syndrome research.
Table 1: Efficacy of this compound on Electrophysiological Phenotypes in Fmr1-/y Mice
| Phenotype | Model | Treatment | Effect | Reference |
| Long-Term Depression (LTD) | Wild-type hippocampal slices | 10 µM this compound | Blocked low-frequency stimulation-induced LTD | [1] |
| Cortical Hyperexcitability | Fmr1-/y visual cortical slices | 10 µM this compound | Significantly reduced the number of action potentials | [1] |
| Cortical Excitability | Wild-type visual cortical slices | 10 µM this compound | No effect on the number of action potentials | [1] |
Table 2: Effect of this compound on Biochemical Phenotypes in Fmr1-/y Mice
| Phenotype | Model | Treatment | Effect | Reference |
| Basal Protein Synthesis | Fmr1-/y hippocampal slices | 10 µM this compound | Reduced elevated protein synthesis to wild-type levels | [1] |
| Basal Protein Synthesis | Wild-type hippocampal slices | 10 µM this compound | No effect | [1] |
| ERK1/2 Phosphorylation | Wild-type and Fmr1-/y hippocampal slices | 10 µM this compound | No effect on mGluR5-stimulated ERK1/2 phosphorylation | [1] |
Table 3: Selectivity and Potency of this compound
| Parameter | GSK3α | GSK3β | Reference |
| IC50 | 3.75 µM | > 30 µM | [5][6] |
| β-catenin stabilization EC50 | --- | > 20 µM | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Electrophysiological Recording of Long-Term Depression (LTD) in Hippocampal Slices
Objective: To assess the effect of this compound on mGluR-dependent LTD in the hippocampus.
Materials:
-
Fmr1-/y mice and wild-type littermates
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
(S)-3,5-Dihydroxyphenylglycine (DHPG)
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing 10 µM this compound or vehicle (e.g., 0.09% DMSO) for at least 20 minutes prior to LTD induction.
-
-
LTD Induction:
-
Induce LTD by applying 50 µM DHPG to the bath for 5 minutes.
-
-
Post-Induction Recording:
-
Wash out the DHPG and continue to record fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Normalize the fEPSP slope to the pre-LTD baseline.
-
Compare the magnitude of LTD between vehicle- and this compound-treated slices.
-
Protocol 2: Measurement of Cortical Excitability
Objective: To determine the effect of this compound on neuronal hyperexcitability in the visual cortex.
Materials:
-
Fmr1-/y mice and wild-type littermates
-
aCSF
-
This compound
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
Patch-clamp electrodes and amplifier system
Procedure:
-
Slice Preparation:
-
Prepare 300 µm thick coronal slices of the visual cortex as described in Protocol 1.
-
-
Recording Setup:
-
Perform whole-cell patch-clamp recordings from layer 5 pyramidal neurons.
-
-
Action Potential Evocation:
-
Evoke action potentials using a stimulating electrode placed in the white matter.
-
Deliver stimuli every 30 seconds.
-
-
Baseline and Drug Application:
-
Record baseline responses in vehicle-containing aCSF for 30 minutes.
-
Perfuse with aCSF containing 10 µM this compound for an additional 30 minutes and continue recording.
-
-
Data Analysis:
-
Count the number of action potentials evoked by each stimulus.
-
Compare the number of action potentials before and after this compound application using a paired t-test.[1]
-
Protocol 3: Protein Synthesis Assay in Hippocampal Slices
Objective: To measure the effect of this compound on basal protein synthesis rates.
Materials:
-
Fmr1-/y mice and wild-type littermates
-
aCSF
-
This compound
-
35S-methionine/cysteine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Slice Preparation and Pre-incubation:
-
Prepare hippocampal slices as described in Protocol 1.
-
Pre-incubate slices in oxygenated aCSF containing either 10 µM this compound or vehicle for a designated period.
-
-
Radiolabeling:
-
Transfer slices to aCSF containing 35S-methionine/cysteine and incubate for a defined period to allow for incorporation into newly synthesized proteins.
-
-
Homogenization and Precipitation:
-
Homogenize the slices in a suitable buffer.
-
Precipitate proteins using ice-cold TCA.
-
-
Quantification:
-
Wash the protein pellets to remove unincorporated radiolabel.
-
Resuspend the pellets and measure the amount of incorporated 35S using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of each sample.
-
-
Data Analysis:
-
Compare the normalized protein synthesis rates between genotypes and treatment conditions using a two-way ANOVA.[1]
-
Conclusion
This compound represents a promising therapeutic candidate for Fragile X syndrome.[4] Its selectivity for GSK3α allows for the correction of core cellular and behavioral phenotypes in a mouse model of FXS without the adverse effects associated with less selective compounds.[1][8] The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this compound and to explore the role of GSK3α in the pathophysiology of Fragile X syndrome and related neurodevelopmental disorders.
References
- 1. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The effect of single-cell knockout of Fragile X Messenger Ribonucleoprotein on synaptic structural plasticity [frontiersin.org]
- 4. GSK-alpha inhibitor for Fragile X | Picower Institute [picower.mit.edu]
- 5. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists Find a New Way to Reverse Symptoms of Fragile X • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
Application Notes and Protocols for BRD0705 in Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0705 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Recent studies have highlighted its significant role in promoting the self-renewal of various stem cell populations, including mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs).[1][2][3] Notably, this compound maintains stem cell pluripotency through a mechanism independent of the canonical Wnt/β-catenin signaling pathway, offering a distinct advantage over pan-GSK3α/β inhibitors that can have broader, less specific effects.[1][2][3] When used in combination with the tankyrase inhibitor IWR1, this compound provides a robust system for the long-term co-culture and maintenance of diverse pluripotent stem cell states.[1][2][3][4] These properties make this compound a valuable tool for stem cell research, regenerative medicine, and developmental biology.
Data Presentation
The following tables summarize the quantitative data regarding the application of this compound in stem cell self-renewal.
Table 1: Effective Concentrations of this compound for Stem Cell Culture
| Cell Type | Culture Medium | This compound Concentration | Duration | Outcome | Reference |
| Mouse ESCs | DMEM/FBS | Not Specified | 4 days | Increased Alkaline Phosphatase positive colonies | [2] |
| Mouse ESCs | DMEM/10% FBS | Not Specified | 25 passages | Maintained self-renewal | [2] |
| Mouse ESCs | N2B27 or DMEM/FBS | Not Specified | 12 passages | Maintained self-renewal | [2] |
| Formative Stem Cells | AloXR followed by this compound/IWR1 | Not Specified | 8 passages | Maintained formative pluripotent state | [2] |
| Neural Stem Cells | bFGF + EGF | Not Specified | Not Specified | Enhanced expansion of Sox1-GFP+ colonies | [2] |
Table 2: Effects of this compound on Pluripotency Marker Expression
| Cell Type | Treatment | Markers Analyzed | Method | Result | Reference |
| Mouse ESCs | This compound | Pluripotency and germ-layer specific genes | qRT-PCR | Maintained high expression of pluripotency markers, comparable to 2iL conditions. | [2] |
| Mouse ESCs and EpiSCs | This compound/IWR1 | NANOG, OCT4 | Immunofluorescence | Maintained expression after 12 passages. | [4] |
| Mouse EpiSCs | This compound/IWR1 | Fgf5, Otx2, Rex1 | Not Specified | High expression of Fgf5 and Otx2, minimal Rex1, consistent with a primed identity. | [2][4] |
Signaling Pathway
This compound selectively inhibits GSK3α, which promotes stem cell self-renewal. This mechanism is independent of β-catenin signaling, a key divergence from non-selective GSK3 inhibitors. The downstream effectors of GSK3α in this pathway are still under investigation.
Experimental Protocols
Long-Term Culture of Mouse ESCs with this compound
This protocol describes the maintenance of mouse embryonic stem cells (ESCs) in an undifferentiated state using this compound.
Workflow:
Materials:
-
Mouse Embryonic Stem Cells (ESCs)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS), ESC-qualified
-
This compound (stock solution in DMSO)
-
Penicillin-Streptomycin
-
L-Glutamine
-
2-Mercaptoethanol
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Gelatin-coated culture plates
Procedure:
-
Prepare Culture Medium: Supplement DMEM with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 0.1 mM 2-Mercaptoethanol. Add this compound to the desired final concentration.
-
Cell Thawing and Plating: Thaw a vial of mESCs and plate onto gelatin-coated plates in the prepared culture medium.
-
Maintenance: Culture cells at 37°C in a 5% CO2 incubator. Change the medium daily.
-
Passaging:
-
When colonies are confluent, aspirate the medium and wash once with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with an equal volume of culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and plate at the desired density on new gelatin-coated plates.
-
-
Long-Term Culture: Repeat the passaging every 2-3 days for the desired duration.
Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Markers
This protocol is for quantifying the expression of pluripotency genes in mESCs cultured with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for pluripotency markers (e.g., Nanog, Oct4, Sox2) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest mESCs and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 100-200 nM), and cDNA template.
-
Run the reaction in a qPCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Immunofluorescence Staining for NANOG and OCT4
This protocol details the detection of pluripotency proteins NANOG and OCT4 in mESCs.
Materials:
-
mESCs cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (anti-NANOG, anti-OCT4)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope.
Chimera Formation Assay
This assay is the gold standard for assessing the pluripotency of ESCs by evaluating their contribution to embryonic development.
Workflow:
Procedure:
-
Prepare ESCs: Culture mESCs (often expressing a fluorescent reporter like GFP) under this compound conditions.
-
Blastocyst Injection: Collect blastocysts at embryonic day 3.5 (E3.5) from a donor mouse strain. Microinject 10-15 this compound-treated ESCs into the blastocoel of each blastocyst.
-
Embryo Transfer: Transfer the injected blastocysts into the uterine horns of a pseudopregnant recipient female mouse.
-
Analysis of Chimerism:
-
For embryonic analysis, dissect embryos at a specific stage (e.g., E10.5) and assess the contribution of the injected ESCs (e.g., by observing GFP fluorescence).[2]
-
For analysis of live-born chimeras, assess the contribution of the ESCs to different tissues, often by coat color or molecular analysis.
-
Conclusion
This compound presents a significant advancement in stem cell research by providing a selective method to maintain self-renewal across different stem cell states. Its unique β-catenin-independent mechanism of action and its efficacy in combination with other small molecules make it a versatile tool for a wide range of applications, from fundamental studies of pluripotency to the development of novel cell-based therapies. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their experimental workflows.
References
Application Notes and Protocols for BRD0705 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0705 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α). It exhibits an IC50 of 66 nM for GSK3α, demonstrating 8-fold selectivity over its paralog GSK3β (IC50 of 515 nM).[1][2] This selectivity is crucial for dissecting the specific roles of GSK3α in various cellular processes and for therapeutic development, particularly in areas like acute myeloid leukemia (AML).[2] Unlike dual GSK3α/β inhibitors, this compound does not stabilize β-catenin, mitigating potential off-target effects associated with the Wnt signaling pathway. This document provides detailed protocols for utilizing this compound in both biochemical and cellular assays to probe GSK3α activity.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound, facilitating a comparative understanding of its potency and selectivity.
| Target | Assay Type | IC50 | Kd | Selectivity Notes |
| GSK3α | Biochemical Kinase Assay | 66 nM | 4.8 µM | 8-fold selective over GSK3β.[1][2] |
| GSK3β | Biochemical Kinase Assay | 515 nM | - | |
| CDK2 | Kinase Panel Screen | 6.87 µM | - | 87-fold selectivity relative to GSK3α.[1] |
| CDK3 | Kinase Panel Screen | 9.74 µM | - | 123-fold selectivity relative to GSK3α.[1] |
| CDK5 | Kinase Panel Screen | 9.20 µM | - | 116-fold selectivity relative to GSK3α.[1] |
Signaling Pathway
Caption: GSK3α signaling and inhibition by this compound.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of this compound against GSK3α.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human GSK3α enzyme
-
GSK peptide substrate (e.g., a derivative of glycogen synthase)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO in Kinase Buffer for controls) to the wells of a 384-well plate.
-
Include "no inhibitor" controls (vehicle) and "no enzyme" blanks.
-
-
Enzyme Addition: Add 2 µL of diluted GSK3α enzyme in Kinase Buffer to each well, except for the "no enzyme" blanks.
-
Reaction Initiation: Add 2 µL of a solution containing the GSK peptide substrate and ATP in Kinase Buffer to all wells to start the kinase reaction. The final concentrations of substrate and ATP should be optimized, but a starting point could be at their respective Km values or, for example, 25 µM ATP and 0.2 µg/µL substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background signal from the "no enzyme" blanks. Normalize the data to the "no inhibitor" control (100% activity). Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Caption: Biochemical kinase assay workflow.
Cellular Assay: Western Blot for Phospho-GSK3α
This protocol describes how to assess the inhibitory effect of this compound on GSK3α activity in a cellular context by measuring the phosphorylation status of GSK3α at Tyr279.
Principle: The phosphorylation of GSK3α at Tyr279 is an autophosphorylation event that is a surrogate for its kinase activity. Inhibition of GSK3α by this compound is expected to decrease this phosphorylation.
Cell Line: U937 (human monocytic cell line)
Materials:
-
U937 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-total GSK3α, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture U937 cells to a density of approximately 0.5 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or DMSO for different time points (e.g., 2, 4, 8, 24 hours).[2]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-GSK3α (Tyr279) and anti-total GSK3α) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control like GAPDH.
-
Quantify the band intensities to determine the ratio of phospho-GSK3α to total GSK3α.
-
Cellular Assay: AML Colony Formation Assay
This assay evaluates the effect of this compound on the self-renewal and proliferative capacity of AML progenitor cells.
Principle: The colony formation assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium. A reduction in the number or size of colonies indicates an anti-proliferative or cytotoxic effect of the compound.
Cell Lines: MOLM13, TF-1, U937, MV4-11, HL-60, NB4[2]
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
35 mm culture dishes or plates suitable for colony visualization
Procedure:
-
Cell Preparation and Treatment:
-
Culture the AML cells in their recommended growth medium.
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 24 hours).
-
-
Plating in Semi-Solid Medium:
-
After treatment, harvest the cells and perform a viable cell count.
-
Resuspend a defined number of viable cells (e.g., 500-1000 cells/dish) in the methylcellulose-based medium containing the same concentrations of this compound or DMSO as the pre-treatment.
-
Dispense the cell-methylcellulose mixture into 35 mm dishes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, or until colonies are of a sufficient size for counting.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each dish under an inverted microscope. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the colony-forming efficiency for each treatment condition.
-
Analyze the data to determine the concentration-dependent effect of this compound on AML colony formation.[2]
-
References
Application Notes and Protocols for BRD0705 Oral Gavage Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0705 is a potent and selective inhibitor of glycogen (B147801) synthase kinase 3α (GSK3α) with demonstrated efficacy in preclinical mouse models of Acute Myeloid Leukemia (AML) and Fragile X Syndrome.[1][2][3] Its selectivity for GSK3α over GSK3β allows for the therapeutic targeting of GSK3α-mediated pathways without activating the WNT/β-catenin signaling cascade, a common concern with dual GSK3α/β inhibitors.[1][3] These notes provide a comprehensive overview of the oral gavage administration of this compound in mice, including detailed protocols, quantitative data, and a summary of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound as reported in the literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| GSK3α IC50 | 66 nM | 8-fold selectivity for GSK3α over GSK3β.[4][5] |
| GSK3β IC50 | 515 nM | [4][5] |
| GSK3α Kd | 4.8 µM | [4][5] |
| Other Kinases | CDK2 (6.87 µM), CDK3 (9.74 µM), CDK5 (9.20 µM) | Shows high overall kinase selectivity.[1][4] |
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | Value | Administration Route |
| Tmax | 0.25 hours | Single oral dose.[1] |
| AUC | 67.6 µmol/L·h | Single oral dose.[1] |
| Bioavailability | 100% | Oral.[1] |
Table 3: Dosing Regimens for Oral Gavage in Mice
| Indication | Dosage | Frequency | Mouse Model |
| Acute Myeloid Leukemia (AML) | 15 mg/kg | Once Daily (QD) | MLL-AF9 syngeneic model.[1] |
| Acute Myeloid Leukemia (AML) | 30 mg/kg | Once Daily (QD) | MLL-AF9 syngeneic model.[1] |
| Acute Myeloid Leukemia (AML) | 30 mg/kg | Twice Daily (BID) | MLL-AF9 syngeneic and orthotopic HL-60 xenograft models.[1][4][5] |
| Fragile X Syndrome | 30 mg/kg | Single Dose (ip) | Fmr1-/y mice.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Prepare a stock solution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 75 mg/mL).[4]
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 5 mg/mL solution, add 10% of the DMSO stock solution.
-
Add Saline: Bring the solution to the final volume with 45% saline.
-
Ensure Homogeneity: Vortex the solution thoroughly. Sonication is recommended to ensure complete dissolution and a clear solution.[5]
-
Storage: The final formulation should be prepared fresh for each experiment. The powder can be stored at -20°C for up to 3 years.[5]
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)[6]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling to minimize stress.
-
Dosage Calculation: Weigh each mouse accurately to calculate the precise volume of the this compound solution to be administered based on the desired mg/kg dose. The typical gavage volume is around 10 mL/kg.[6]
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[6]
-
Needle Insertion:
-
With the mouse in a vertical position, gently insert the gavage needle into the side of the mouth.
-
Allow the mouse to swallow the tip of the needle.
-
Carefully advance the needle along the esophagus until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and restart.
-
-
Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the this compound solution.
-
Needle Removal: Gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits GSK3α, a serine/threonine kinase involved in a multitude of cellular processes.[1] Unlike dual GSK3 inhibitors, this compound's selectivity for the α isoform avoids the stabilization of β-catenin, a key mediator of the WNT signaling pathway.[1][3] This is significant because aberrant activation of WNT signaling is associated with neoplastic growth.[1]
In the context of AML, inhibition of GSK3α by this compound leads to myeloid differentiation and impairs colony formation in AML cells, ultimately reducing leukemia progression and prolonging survival in mouse models.[1][3] In Fragile X Syndrome, this compound corrects aberrant protein synthesis and cortical hyperexcitability by acting downstream of the ERK1/2 signaling pathway.[2]
Diagram 1: this compound Experimental Workflow for AML Studies in Mice
Caption: Workflow for in vivo studies of this compound in AML mouse models.
Diagram 2: this compound Signaling Pathway
Caption: this compound selectively inhibits GSK3α, impacting downstream pathways.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GSK-3 | TargetMol [targetmol.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRD0705 Experimental Results: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experimental results involving the selective GSK3α inhibitor, BRD0705. This guide includes frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Here we address specific issues that users might encounter during their experiments with this compound.
Q1: Why am I not observing the expected selective inhibition of GSK3α?
A1: Several factors could contribute to a lack of selective GSK3α inhibition. Firstly, ensure the correct concentration of this compound is being used. While potent, the selectivity for GSK3α over GSK3β is approximately 8- to 10-fold.[1][2] At very high concentrations, off-target effects, including inhibition of GSK3β, may become apparent. Secondly, confirm the integrity of the compound; improper storage or handling can lead to degradation. Finally, the cellular context matters. The expression levels of GSK3α and GSK3β in your specific cell line can influence the observed selectivity. As a control, it is recommended to test a dual GSK3α/β inhibitor, such as BRD0320, in parallel to confirm that the system is responsive to GSK3 inhibition.[3]
Q2: I am seeing β-catenin stabilization after treating my cells with this compound. Is this expected?
A2: Generally, this compound is not expected to cause β-catenin stabilization at concentrations where it selectively inhibits GSK3α.[3][4][5] This is a key feature that distinguishes it from dual GSK3α/β inhibitors.[3][5] If you observe β-catenin stabilization, consider the following:
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Concentration: As mentioned, excessively high concentrations of this compound may lead to off-target inhibition of GSK3β, which is a key regulator of β-catenin.[3] It is crucial to perform a dose-response experiment to identify the optimal concentration for selective GSK3α inhibition without affecting β-catenin.
-
Cell Line Specificity: While uncommon, some cell lines may have unique signaling network properties that could lead to β-catenin stabilization through indirect mechanisms.
-
Experimental Controls: Always include a positive control for β-catenin stabilization (e.g., a known Wnt agonist or a dual GSK3 inhibitor) and a vehicle control.
Q3: My in vivo experiment with this compound did not show the expected efficacy. What could be the reason?
A3: In vivo efficacy can be influenced by multiple factors. This compound is orally active, but its pharmacokinetics and bioavailability can vary depending on the animal model and formulation.[1][6] Ensure that the dosing regimen (dose and frequency) is appropriate for your model.[1] It is also advisable to conduct pilot pharmacokinetic studies to determine the optimal dosing strategy. Additionally, consider the stability of the compound in your chosen vehicle. For in vivo experiments, it is recommended to prepare fresh solutions for administration.[1]
Q4: I am observing off-target effects in my experiment. What are the known off-targets of this compound?
A4: While this compound is highly selective for GSK3α, it can inhibit other kinases at higher concentrations. The most potently inhibited off-target kinases belong to the CDK family, specifically CDK2, CDK3, and CDK5, but with IC50 values that are 87- to 123-fold higher than for GSK3α.[1][3] If you suspect off-target effects are confounding your results, consider reducing the concentration of this compound or using a structurally distinct GSK3α inhibitor as a control.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cellular Kd | Notes |
| GSK3α | 66 nM[1][6] | 4.8 µM[1][3] | High potency and cellular engagement. |
| GSK3β | 515 nM[1][6] | >30 µM[7] | Demonstrates ~8-fold selectivity for GSK3α over GSK3β in biochemical assays.[1][6] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | IC50 (µM) | Selectivity vs. GSK3α (fold) |
| CDK2 | 6.87[1][3] | 87[1][3] |
| CDK3 | 9.74[1][3] | 123[1][3] |
| CDK5 | 9.20[1][3] | 116[1][3] |
Key Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
Western Blotting for Phospho-GSK3 and β-Catenin
This protocol is used to assess the selective inhibition of GSK3α and its effect on β-catenin stabilization.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GSK3α/β (Tyr279/216), anti-total GSK3α/β, anti-β-catenin, anti-vinculin or other loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., BRD0320) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of cells, particularly relevant for cancer cell lines like those in AML.[1][3]
Materials:
-
Complete cell culture medium
-
Soft agar (B569324) or methylcellulose-based medium
-
6-well plates
-
This compound
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Plating: Mix the cells with the semi-solid medium containing different concentrations of this compound or a vehicle control. Plate the mixture in 6-well plates.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 7-14 days, or until colonies are visible.
-
Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing BRD0705 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BRD0705 to achieve desired experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] It functions as an ATP-competitive inhibitor with a reported IC50 of 66 nM for GSK3α, showing approximately 8-fold selectivity over GSK3β (IC50 of 515 nM).[2][3] A key feature of this compound is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a common effect of dual GSK3α/β inhibitors that can lead to off-target effects related to the Wnt signaling pathway.[1][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on published studies, a common starting concentration range for this compound in cell-based assays is between 1 µM and 40 µM.[2][3] However, the optimal concentration is highly dependent on the specific cell line and the biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Q4: How does this compound affect cell viability?
A4: The effect of this compound on cell viability is cell-type specific. In acute myeloid leukemia (AML) cell lines, this compound has been shown to impair colony formation in a concentration-dependent manner, suggesting a reduction in cell proliferation or viability.[1][2][3] However, it has been noted to have no significant effect on normal hematopoietic cells.[1] For any new cell line, it is essential to perform a cell viability assay to determine the cytotoxic concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low: The effective concentration for your cell line may be higher than the tested range. | Test a broader and higher concentration range. A logarithmic dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) is recommended for initial screening. |
| Compound instability: Improper storage or handling may have degraded the compound. | Ensure this compound is stored correctly. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. | |
| Insensitive cell line: The cell line may not be sensitive to GSK3α inhibition or may have compensatory mechanisms. | Verify that your cell line expresses GSK3α. Use a positive control compound known to elicit a response in your assay to confirm the assay's functionality. | |
| High levels of cell death, even at low concentrations. | High sensitivity of the cell line: Some cell lines may be particularly sensitive to GSK3α inhibition. | Perform a more detailed dose-response curve with concentrations at the lower end of the spectrum (e.g., nanomolar to low micromolar range) to identify a non-toxic working concentration. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is at or below 0.1%. Run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity.[5] | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | Standardize all cell culture parameters. Use cells within a consistent passage number range and seed them at a consistent density. |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. | Ensure pipettes are properly calibrated and use precise pipetting techniques. Prepare a master mix for each concentration to be tested across replicate wells. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and dilute to the optimal seeding density (determined beforehand to ensure exponential growth throughout the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 60, 80, 100 µM).
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 | Reference |
| GSK3α | 66 nM | [2][3] |
| GSK3β | 515 nM | [2][3] |
Table 2: Example Concentration Range of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Assay | Reference |
| U937 (AML) | 10 - 40 µM | Western Blot (Phospho-GSK3α) | [2][3] |
| Various AML cell lines | Concentration-dependent | Colony Formation Assay | [2][3] |
| SIM-A9 (Microglia) | Not specified | MTT Assay | [6] |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of GSK3α and the inhibitory action of this compound.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK-3 | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
BRD0705 Technical Support Center: Troubleshooting Solubility in Aqueous Media
For researchers, scientists, and drug development professionals utilizing BRD0705, ensuring its proper solubilization is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with this compound solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous media?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based (aqueous) solutions. Its chemical structure lends itself to being more soluble in organic solvents. Direct dissolution in aqueous buffers will likely result in precipitation.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2] It is highly soluble in DMSO, allowing for the creation of a high-concentration stock that can be diluted into your experimental media.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture media. What happened?
A3: This is a common issue known as "crashing out" or precipitation. It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO. The troubleshooting guide below offers several strategies to overcome this.
Q4: Can I heat or sonicate this compound to aid dissolution?
A4: Yes, heating and/or sonication are recommended methods to aid in the dissolution of this compound, particularly for in vivo formulations.[1][3]
Q5: What are the recommended storage conditions for this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to addressing common solubility issues with this compound in aqueous media.
Issue: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/Formulation | Maximum Concentration | Notes |
| DMSO | 300 mg/mL (933.36 mM)[1] | Sonication is recommended.[1] |
| DMSO | 64 mg/mL (199.11 mM)[2] | Use fresh, moisture-free DMSO.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (15.56 mM)[1] | Sonication is recommended. Add solvents sequentially.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 7.5 mg/mL (23.33 mM)[3] | Results in a clear solution.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 7.5 mg/mL (23.33 mM)[3] | Results in a clear solution.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 321.42 g/mol ). For 1 mL of a 10 mM solution, you will need 3.2142 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powdered this compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)
This protocol is adapted from manufacturer recommendations for achieving a concentration of up to 5 mg/mL.[1]
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
Sequential Addition: In a sterile tube, perform the following additions sequentially, ensuring the solution is clear after each step before proceeding to the next: a. Add the required volume of the this compound DMSO stock. b. Add 40% of the final volume as PEG300 and mix thoroughly. c. Add 5% of the final volume as Tween 80 and mix thoroughly. d. Add 45% of the final volume as sterile saline and mix thoroughly.
-
Final Dissolution Aid: If any cloudiness or precipitate is observed, sonicate the final solution until it becomes clear. Gentle warming may also be applied.
-
Use: It is recommended to prepare this formulation fresh for each experiment and use it immediately.[1]
This compound Signaling Pathway
This compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3] A key feature of its selectivity is that it inhibits GSK3α without significantly affecting GSK3β, thus avoiding the stabilization of β-catenin, a common effect of dual GSK3α/β inhibitors.[4][5] This makes this compound a valuable tool for studying the specific roles of GSK3α.
Caption: this compound selectively inhibits GSK3α without affecting β-catenin.
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
BRD0705 Technical Support Center: Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of BRD0705. Utilize the following frequently asked questions and troubleshooting guides to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally active, and paralog-selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α).[1][2][3][4] It has a reported IC50 of 66 nM and a Kd of 4.8 μM for GSK3α.[1][3][4]
Q2: What are the primary known off-targets for this compound?
The primary off-target for this compound is the closely related paralog, GSK3β, for which it exhibits an 8-fold selectivity.[1][2][5] Beyond GSK3β, kinome screening has identified the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5, as the next most potently inhibited kinases, though at significantly higher concentrations.[1][2][6]
Q3: Does this compound treatment lead to β-catenin stabilization?
A significant concern with dual GSK3α/β inhibitors is the stabilization of β-catenin, a key component of the Wnt signaling pathway, which can have neoplastic potential.[6][7][8] However, multiple studies have demonstrated that the selectivity of this compound for GSK3α is sufficient to inhibit its target without causing β-catenin stabilization or activating Wnt/β-catenin transcriptional programs.[4][6][9][10] This is a key advantage over non-selective GSK3 inhibitors.[6]
Q4: How can I confirm that my observed phenotype is due to on-target GSK3α inhibition?
To confirm on-target activity, you should assess the phosphorylation status of GSK3α and its downstream substrates. Treatment with this compound has been shown to impair the autophosphorylation of GSK3α at Tyr279 in a time- and concentration-dependent manner, without affecting the corresponding phosphorylation of GSK3β at Tyr216.[1][2][6] Additionally, you can use the inactive enantiomer, BRD5648, as a negative control in your experiments; it should not induce the same phenotypic changes or affect GSK3 phosphorylation.[6]
Quantitative Kinase Selectivity Profile
The following table summarizes the inhibitory potency of this compound against its primary target and known off-targets.
| Target Kinase | IC50 | Selectivity vs. GSK3α | Reference |
| GSK3α | 66 nM | - | [1][3][5] |
| GSK3β | 515 nM | 8-fold | [1][3][5] |
| CDK2 | 6.87 µM | 87-fold | [1][6] |
| CDK5 | 9.20 µM | 116-fold | [1][6] |
| CDK3 | 9.74 µM | 123-fold | [1][6] |
Troubleshooting Guides
Issue 1: Unexpected Phenotype Not Consistent with Known GSK3α Function
If you observe a biological effect that is not readily explained by the known functions of GSK3α, it may be due to an off-target effect or a novel role for GSK3α in your specific experimental system.
Issue 2: Evidence of β-Catenin Stabilization is Observed
While this compound is designed to avoid this, observing β-catenin stabilization could be due to several factors.
-
Concentration: Are you using this compound at concentrations significantly higher than its IC50 for GSK3α? At very high concentrations (>10 µM), the inhibitory effect on GSK3β may become significant enough to trigger the Wnt pathway.
-
Cell-Type Specificity: Certain cell lines may have different sensitivities or feedback mechanisms within the Wnt pathway.
-
Experimental Confirmation: Verify the stabilization using multiple methods, such as Western blot for total β-catenin and a TCF/LEF luciferase reporter assay.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD-0705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
BRD0705 Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize experimental variability when working with BRD0705, a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
A1: Inconsistent results with small molecule inhibitors like this compound can arise from several factors. These can be broadly categorized as compound-related issues, cell culture-related issues, and assay-specific variability. It is crucial to systematically evaluate each of these potential sources to ensure reproducibility.
Q2: How can I be sure that the observed phenotype is a result of on-target GSK3α inhibition and not off-target effects?
A2: This is a critical aspect of using any selective inhibitor. To confirm on-target activity of this compound, consider the following approaches:
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Use a structurally different GSK3α inhibitor: If a different inhibitor targeting GSK3α produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a dose-response curve: A clear relationship between the this compound concentration and the biological effect, consistent with its known IC50 for GSK3α, suggests on-target activity.[1]
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Utilize an inactive enantiomer: BRD5648, the inactive enantiomer of this compound, should not produce the same biological effects and can be used as a negative control.
-
Rescue experiment: If feasible, overexpressing a this compound-resistant mutant of GSK3α should rescue the phenotype induced by the inhibitor.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific system. This compound has an IC50 of 66 nM for GSK3α and is 8-fold more selective for GSK3α over GSK3β (IC50 of 515 nM).[1] In cell-based assays, concentrations ranging from 10 to 40 µM have been used.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: Proper handling and storage of this compound are critical for maintaining its activity.
-
Storage of solid compound: Store the powder at -20°C for up to 3 years.[2]
-
Stock solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, it is soluble in DMSO up to 300 mg/mL (933.36 mM).[2] Sonication may be required for complete dissolution.[2]
-
Storage of stock solution: Store stock solutions in small, single-use aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability or Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell numbers are seeded in each well. Use a calibrated pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Variability in Treatment Initiation | Stagger the addition of this compound to the plates to ensure a consistent incubation time for all wells. |
| Compound Precipitation in Media | Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as prolonged passaging can alter cellular responses. |
Issue 2: Inconsistent Results in Western Blotting for pGSK3α
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of GSK3α. |
| Variable Protein Concentration | Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. |
| Poor Antibody Performance | Use a validated antibody specific for phosphorylated GSK3α (Tyr279). Optimize the antibody dilution and incubation conditions. |
| Inefficient Protein Transfer | Ensure complete and even transfer of proteins from the gel to the membrane by optimizing the transfer time and voltage. |
| Timing of Cell Lysis | The phosphorylation state of proteins can change rapidly. Lyse the cells at a consistent time point after this compound treatment. |
Issue 3: Variability in Colony Formation Assays
| Potential Cause | Troubleshooting Steps |
| Inaccurate Cell Seeding Density | The number of seeded cells is critical. Perform a preliminary experiment to determine the optimal seeding density that results in well-separated colonies in the control group. |
| Uneven Colony Growth | Ensure a single-cell suspension before plating to avoid cell clumps, which can lead to the appearance of a single large colony. Gently swirl the plate after seeding to distribute the cells evenly. |
| Inconsistent Staining | Use a consistent staining protocol. Ensure the colonies are fixed properly before staining and that the staining and washing times are uniform across all plates. |
| Subjectivity in Colony Counting | Establish clear criteria for what constitutes a colony (e.g., a minimum of 50 cells). If possible, use imaging software for automated and unbiased colony counting. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 | Selectivity |
| GSK3α | 66 nM | 8-fold vs. GSK3β |
| GSK3β | 515 nM |
Data sourced from MedchemExpress and TargetMol.[1][2]
Table 2: Effect of this compound on Colony Formation in AML Cell Lines
| Cell Line | Effect of this compound |
| MOLM13 | Concentration-dependent impairment |
| TF-1 | Concentration-dependent impairment |
| U937 | Concentration-dependent impairment |
| MV4-11 | Concentration-dependent impairment |
| HL-60 | Concentration-dependent impairment |
| NB4 | Concentration-dependent impairment |
Data sourced from MedchemExpress and TargetMol.[1][2]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-GSK3α (Tyr279)
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Cell Treatment: Plate cells at a suitable density and treat with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Colony Formation Assay
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Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal number should be determined empirically for each cell line.[3]
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Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells. Change the medium with fresh compound every 3-4 days.[3]
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Fixation and Staining: Wash the colonies with PBS, fix with a solution such as methanol (B129727) or 4% paraformaldehyde, and then stain with 0.5% crystal violet solution.[3]
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Colony Counting: After washing and drying the plates, count the number of colonies (typically defined as a cluster of ≥50 cells).
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Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound, a selective GSK3α inhibitor.
Caption: General experimental workflow for using this compound.
Caption: Logical approach to troubleshooting this compound experimental variability.
References
BRD0705 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BRD0705, a potent and paralog-selective GSK3α inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: The solid form of this compound is stable for an extended period when stored at -20°C. For optimal stability, it is recommended to store the powder at -20°C.[1][2][3][4] Some suppliers suggest that storage at 4°C is also acceptable for shorter periods (up to 2 years).[2]
Q2: What are the recommended storage conditions for this compound in solvent?
A: Once dissolved, this compound solutions should be stored at -80°C for long-term stability (up to 1 year).[1][4] For shorter-term storage (up to 1 month), -20°C is also acceptable.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Q3: What solvents can I use to dissolve this compound?
A: this compound is soluble in DMSO and Methanol.[3] For creating stock solutions, DMSO is commonly used, with a high solubility of up to 300 mg/mL.[1]
Q4: I'm having trouble dissolving this compound in DMSO. What should I do?
A: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1] If you are still experiencing issues, ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Q5: How should I prepare this compound for in vivo experiments?
A: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[5][6] A common formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon freezing | The concentration of this compound is too high for the solvent at low temperatures. | Prepare aliquots of a slightly lower concentration. Before use, gently warm the vial to room temperature and vortex to ensure complete dissolution. |
| Inconsistent results in cell-based assays | Degradation of this compound due to repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes after the initial preparation to avoid multiple freeze-thaw cycles.[5] |
| Compound precipitation in in vivo formulation | The formulation is not stable for extended periods. | Always prepare the in vivo working solution fresh on the day of the experiment.[5][6] If precipitation occurs during preparation, use sonication or gentle warming to aid dissolution.[5][6] |
| Low apparent potency in experiments | The compound may have degraded due to improper storage. | Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions in solvent).[1][4] |
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Stability Duration | Source |
| Powder | -20°C | ≥ 4 years | [3] |
| Powder | -20°C | 3 years | [1][2][4] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 1 year | [1][4] |
| In Solvent | -80°C | 6 months | [5] |
| In Solvent | -20°C | 1 month | [4][5] |
Solubility
| Solvent | Concentration | Notes | Source |
| DMSO | 300 mg/mL (933.36 mM) | Sonication is recommended. | [1] |
| DMSO | 64 mg/mL (199.11 mM) | Use fresh, moisture-free DMSO. | [4] |
| Methanol | Soluble | - | [3] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 5 mg/mL (15.56 mM) | Sonication is recommended. | [1] |
| In Vivo Formulation (10% DMSO + 90% Corn oil) | ≥ 7.5 mg/mL | Not recommended for dosing periods longer than half a month. | [6] |
Experimental Protocols & Workflows
Preparation of this compound Stock Solution
A crucial first step in many experiments is the preparation of a concentrated stock solution, which is then diluted to the final working concentration.
Caption: Workflow for preparing a this compound stock solution.
Biochemical Kinase Assay for IC50 Determination
This assay is used to measure the concentration of this compound required to inhibit 50% of the enzymatic activity of GSK3α and GSK3β.
Objective: To determine the IC50 values of this compound against GSK3α and GSK3β.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 peptide substrate
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ATP
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This compound
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Assay buffer
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Kinase detection reagent
Methodology:
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Prepare a serial dilution of this compound in the assay buffer.
-
In a multi-well plate, add the GSK3 enzyme (either GSK3α or GSK3β), the peptide substrate, and the various concentrations of this compound.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at the optimal temperature and for the appropriate time for the enzyme.
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Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., a reagent that measures the amount of phosphorylated substrate).
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Plot the kinase activity against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
This compound Mechanism of Action in the Wnt/β-catenin Pathway
This compound is a selective inhibitor of GSK3α. In the canonical Wnt signaling pathway, GSK3 (both α and β isoforms) plays a key role in the degradation of β-catenin. By selectively inhibiting GSK3α, this compound can modulate downstream effects without significantly impacting the GSK3β-mediated degradation of β-catenin, a key concern for potential off-target effects.[7][8][9]
Caption: this compound selectively inhibits GSK3α, leaving GSK3β-mediated β-catenin degradation intact.
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results with BRD0705
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using BRD0705, a potent and selective GSK3α inhibitor. Here you will find frequently asked questions (FAQs) and detailed guides to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing β-catenin stabilization after treating my cells with this compound. Isn't this compound supposed to be selective for GSK3α and not affect the Wnt/β-catenin pathway?
A1: This is an important observation, as this compound is designed to be highly selective for GSK3α and, at appropriate concentrations, should not lead to the stabilization of β-catenin, a known downstream target of GSK3β.[1][2][3][4][5] Here are a few potential reasons for this unexpected result and troubleshooting steps:
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High Concentration: Exceeding the optimal concentration range (typically 10-40 μM in cell culture) may lead to off-target inhibition of GSK3β, resulting in β-catenin stabilization.[6][7]
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound in your specific cell line. We recommend starting with a lower concentration and titrating up.
-
-
Cellular Context: The cellular machinery and signaling pathway crosstalk can vary significantly between cell types. In some specific cellular contexts, even selective GSK3α inhibition might indirectly influence β-catenin levels.
Q2: My acute myeloid leukemia (AML) cells are not undergoing differentiation after treatment with this compound. What could be the issue?
A2: While this compound has been shown to induce myeloid differentiation in various AML cell lines, a lack of response could be due to several factors:[3][4][8]
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Resistance Mechanisms: Although specific resistance mechanisms to this compound have not been extensively documented, resistance to kinase inhibitors in AML is a known phenomenon.[9][10] This can be due to mutations in the target protein or activation of compensatory signaling pathways. Overexpression of GSK3 has been associated with therapy resistance in some cancers.[8]
-
Troubleshooting:
-
Sequence the GSK3A gene in your cells to check for potential mutations.
-
Investigate the activation status of other pro-survival pathways (e.g., RAS/MAPK) that might be compensating for GSK3α inhibition.[9]
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Consider combination therapies. For instance, GSK3 inhibition has been shown to sensitize AML cells to other differentiation-inducing agents like 1,25-dihydroxyvitamin D3.[11][12]
-
-
-
Experimental Conditions: Suboptimal experimental conditions can also lead to a lack of a discernible phenotype.
-
Troubleshooting:
-
Ensure the compound is fully dissolved and active.
-
Verify the cell line identity and health.
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Optimize the treatment duration and concentration.
-
-
Q3: I am observing unexpected effects on cell cycle or apoptosis. Could this be due to off-target effects of this compound?
A3: Yes, at higher concentrations, this compound can inhibit other kinases, most notably the cyclin-dependent kinases (CDKs) CDK2, CDK3, and CDK5.[6][7] Inhibition of these CDKs can lead to cell cycle arrest and apoptosis.[1][7][13][14][15]
-
CDK2 Inhibition: Can lead to G1/S or G2/M cell cycle arrest and apoptosis, particularly in cancer cells with chromosomal instability.[1][7][14][15][16]
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CDK3 Inhibition: Is involved in the G1/S transition, and its inhibition can cause cell cycle arrest.[13][17][18]
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CDK5 Inhibition: While primarily known for its role in neurons, CDK5 is also involved in cell cycle regulation, apoptosis, and cell motility in other cell types.[10][19][20][21]
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Troubleshooting: To determine if the observed phenotype is due to off-target CDK inhibition, you can:
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Perform a dose-response experiment. Off-target effects are typically observed at higher concentrations.
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Use more specific CDK inhibitors as controls to see if they phenocopy the effects of high-concentration this compound.
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Analyze cell cycle progression using flow cytometry and assess apoptosis via methods like Annexin V staining or TUNEL assay.
-
-
Q4: I am working with stem cells, and this compound is promoting self-renewal instead of differentiation. Is this expected?
A4: Yes, this is a plausible outcome. Recent studies have shown that selective inhibition of GSK3α by this compound can support the long-term self-renewal of mouse embryonic stem cells (ESCs), epiblast stem cells (EpiSCs), and neural stem cells (NSCs), independent of the β-catenin signaling pathway.[1][22] This suggests that in certain stem cell contexts, the primary role of GSK3α may be to buffer against differentiation cues and promote intrinsic self-renewal.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. GSK3α |
| GSK3α | 66 | 1 |
| GSK3β | 515 | 8-fold |
| CDK2 | 6,870 | 104-fold |
| CDK3 | 9,740 | 148-fold |
| CDK5 | 9,200 | 139-fold |
Data compiled from publicly available sources.[6][7]
Experimental Protocols
Protocol 1: Western Blot for Phospho-GSK3α (Tyr279) and Phospho-GSK3β (Tyr216)
This protocol is to assess the on-target engagement of this compound.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies:
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Rabbit anti-phospho-GSK3α (Tyr279)
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Rabbit anti-phospho-GSK3β (Tyr216)
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Mouse or Rabbit anti-total GSK3α/β
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Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
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ECL substrate
Procedure:
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Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-protein levels to total protein and the loading control.
Protocol 2: May-Grünwald Giemsa Staining for AML Cell Differentiation
This protocol is to morphologically assess the differentiation of AML cells.
Materials:
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Microscope slides
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Cytocentrifuge (optional)
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Methanol (B129727) (for fixation)
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May-Grünwald stain
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Giemsa stain
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Phosphate (B84403) buffer (pH 6.8) or distilled water
Procedure:
-
Smear Preparation: Prepare a thin smear of the treated and control AML cells on a microscope slide and let it air dry completely.[4][5][23] A cytocentrifuge can be used for suspension cells.
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Fixation: Fix the dried smear in methanol for 3-5 minutes.[4][5][23]
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May-Grünwald Staining: Cover the slide with May-Grünwald stain for 5-10 minutes.[4][23]
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Buffering: Add an equal volume of phosphate buffer or distilled water to the slide and let it sit for 1 minute.
-
Rinsing: Gently rinse the slide with distilled water.
-
Giemsa Staining: Cover the slide with a 1:10 dilution of Giemsa stain in phosphate buffer for 10-15 minutes.[23]
-
Final Rinse and Drying: Rinse the slide with distilled water and let it air dry in an upright position.
-
Microscopy: Examine the stained cells under a light microscope. Differentiated myeloid cells will exhibit changes in morphology, such as a decreased nuclear-to-cytoplasmic ratio and the appearance of granules.
Mandatory Visualization
Caption: this compound selectively inhibits GSK3α, promoting AML cell differentiation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. CDK2 inhibition produces a persistent population of polyploid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase‐3β participates in acquired resistance to gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-GSK3 alpha/beta (Tyr216, Tyr279) Recombinant Monoclonal Antibody (SY26-05) (MA5-42427) [thermofisher.com]
- 4. microxpress.in [microxpress.in]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. A novel glycogen synthase kinase-3 inhibitor optimized for acute myeloid leukemia differentiation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 10. Cyclin-Dependent Kinase 5 Is Essential for Neuronal Cell Cycle Arrest and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3 Inhibition Sensitizes Acute Myeloid Leukemia Cells to 1,25D-Mediated Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSK-3 Inhibition Sensitizes Acute Myeloid Leukemia Cells to 1,25D-Mediated Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are CDK3 inhibitors and how do they work? [synapse.patsnap.com]
- 14. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential effects of cdk2 and cdk3 on the control of pRb and E2F function during G1 exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. A kinase of many talents: non-neuronal functions of CDK5 in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scbt.com [scbt.com]
- 23. laboratorytests.org [laboratorytests.org]
Technical Support Center: Utilizing BRD0705 and its Inactive Enantiomer BRD5648
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of BRD0705, a selective GSK3α inhibitor, and its inactive enantiomer, BRD5648, as a negative control.
Frequently Asked Questions (FAQs)
Q1: What are this compound and BRD5648?
A: this compound is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α)[1][2][3]. It is the (S)-enantiomer of the racemic compound. BRD5648 is the corresponding (R)-enantiomer and serves as an inactive control for experiments, helping to ensure that the observed effects of this compound are due to on-target GSK3α inhibition and not off-target effects or the compound's chemical scaffold[1][4][5].
Q2: Why is it important to use BRD5648 as a control?
A: Using a structurally similar but inactive compound like BRD5648 is a critical component of rigorous experimental design[6]. It helps to distinguish between the biological effects resulting from the specific inhibition of the target (on-target effects) and those caused by other, unintended interactions of the compound with the biological system (off-target effects)[1][6]. Any phenotype observed with this compound but not with BRD5648 can be more confidently attributed to GSK3α inhibition.
Q3: What is the primary mechanism of action for this compound?
A: this compound is an ATP-competitive inhibitor that selectively binds to the ATP-binding pocket of GSK3α[1][7][8]. A key feature of its selectivity is the exploitation of a single amino acid difference in the hinge region of GSK3α (Glutamate-196) versus GSK3β (Aspartate-133)[1][9]. This selectivity allows for the decoupling of GSK3α inhibition from the stabilization of β-catenin, a common consequence of dual GSK3α/β inhibition that can lead to undesired effects[1][9][10].
Q4: In which research areas and cell lines has this compound been utilized?
A: this compound has been primarily used in cancer research, particularly in the context of Acute Myeloid Leukemia (AML)[1][2][9]. It has been shown to induce differentiation and impair colony formation in various AML cell lines, including HL-60, NB-4, U937, TF-1, MOLM13, and MV4-11[1][2][3]. Additionally, it has been studied in the context of neurobiology, for example, in SH-SY5Y cells[10], and in stem cell research to promote self-renewal[11][12].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on the target pathway. | Incorrect compound concentration: The concentration may be too low to achieve sufficient target engagement. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations in the range of 10-40 µM have been used in some studies.[2] |
| Cell line insensitivity: The cell line may not be dependent on the GSK3α pathway for the phenotype being studied. | Confirm GSK3α expression in your cell line. Consider using a positive control (e.g., a dual GSK3α/β inhibitor) to ensure the pathway is active and detectable. | |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Store the compound as recommended by the supplier, typically at -20°C for powder and -80°C for solvent-based stock solutions.[3] Avoid repeated freeze-thaw cycles. | |
| Unexpected or off-target effects are observed. | Non-specific binding: At high concentrations, this compound might exhibit off-target activities. | Always include the inactive enantiomer BRD5648 as a negative control in parallel experiments. If the same effect is observed with BRD5648, it is likely an off-target effect. |
| Kinome selectivity: While highly selective for GSK3α, this compound may inhibit other kinases at higher concentrations. | Refer to kinome-wide selectivity data. For example, CDK2, 3, and 5 are inhibited at higher concentrations (IC50 values of 6.87 µM, 9.74 µM, and 9.20 µM, respectively).[2][3] | |
| Variability in experimental results. | Inconsistent experimental conditions: Minor variations in cell density, incubation time, or compound preparation can lead to inconsistent results. | Standardize all experimental parameters. Prepare fresh dilutions of the compounds for each experiment from a concentrated stock. |
| Difficulty in observing β-catenin stabilization avoidance. | Cell context-dependent effects: The threshold for β-catenin stabilization can vary between cell lines. | Use a sensitive method to detect β-catenin levels, such as Western blotting or a TCF/LEF reporter assay.[1] Include a dual GSK3α/β inhibitor as a positive control for β-catenin stabilization. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its selectivity for GSK3α over GSK3β.
| Compound | Target | IC50 (nM) | Selectivity (fold) vs GSK3β | Reference |
| This compound | GSK3α | 66 | 8-fold | [1][2][3] |
| GSK3β | 515 | - | [1][2][3] | |
| BRD5648 | GSK3s | Relatively inactive | - | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of GSK3α Target Engagement
This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation status of GSK3α and its downstream substrate, Glycogen Synthase (GYS).
Materials:
-
AML cell line (e.g., U937)
-
This compound and BRD5648 (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-GSK3α/β (Tyr279/216), anti-GSK3α/β, anti-p-GYS (Ser641), anti-GYS, anti-β-catenin, and a loading control (e.g., anti-vinculin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed U937 cells at a density that will allow for sufficient protein extraction after treatment.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) and a high concentration of BRD5648 (e.g., 40 µM) for a specified time (e.g., 2 to 24 hours).[2]
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in p-GSK3α (Tyr279) and p-GYS (Ser641) with this compound treatment, but not with BRD5648, indicates on-target activity.[1]
Protocol 2: Colony Formation Assay in AML Cell Lines
This assay assesses the effect of this compound on the clonogenic potential of AML cells.
Materials:
-
AML cell line (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, or NB4)
-
This compound and BRD5648
-
Methylcellulose-based medium
-
6-well plates
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the AML cell line.
-
Compound Addition: Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of this compound or BRD5648.
-
Plating: Plate the cell/methylcellulose mixture into 6-well plates.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days, or until colonies are visible.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle control and the BRD5648-treated wells. A dose-dependent decrease in colony formation with this compound indicates an impairment of clonogenic potential.[2][3]
Visualizations
Caption: Signaling pathway of GSK3α and the effect of this compound.
Caption: Experimental workflow for using this compound and BRD5648.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GSK-3 | TargetMol [targetmol.com]
- 4. BRD5648 ((R)-BRD0705) | DC Chemicals [dcchemicals.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]
cell line-specific responses to BRD0705 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of BRD0705, a selective GSK3α inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor that selectively targets the α-isoform of Glycogen (B147801) Synthase Kinase 3 (GSK3α). Its selectivity is achieved by exploiting a single amino acid difference (Asp133 in GSK3β vs. Glu196 in GSK3α) in the ATP-binding pocket of the two paralogs.[1][2] A key feature of this compound is its ability to inhibit GSK3α without causing the stabilization of β-catenin, a common side effect of dual GSK3α/β inhibitors that can lead to oncogenic signaling.[1][2]
2. In which cell lines has this compound shown significant effects?
This compound has demonstrated significant anti-leukemic effects in various Acute Myeloid Leukemia (AML) cell lines, including MOLM13, TF-1, U937, MV4-11, HL-60, and NB4.[3][4] In these cell lines, it induces myeloid differentiation and impairs colony formation.[1][3][4] It has also been shown to have effects in neuronal models, such as correcting cortical hyperexcitability in a mouse model of Fragile X syndrome and showing no effect on β-catenin stabilization in SH-SY5Y neuroblastoma cells.[5]
3. What are the known off-target effects of this compound?
While this compound is highly selective for GSK3α, at higher concentrations it can inhibit other kinases. Kinome screening has revealed that the Cyclin-Dependent Kinase (CDK) family, specifically CDK2, CDK3, and CDK5, are the next most potently inhibited kinases, but with significantly higher IC50 values compared to GSK3α.[1][3]
4. How does the response to this compound differ from dual GSK3α/β inhibitors?
The primary difference lies in the effect on the Wnt/β-catenin signaling pathway. Dual GSK3α/β inhibitors, by inhibiting both paralogs, lead to the stabilization and nuclear translocation of β-catenin, which can have pro-tumorigenic effects.[1][2] this compound's selectivity for GSK3α avoids this β-catenin stabilization at concentrations effective for inhibiting GSK3α, thus offering a potentially safer therapeutic window.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or differentiation in AML cell lines. | - Incorrect dosage: The effective concentration of this compound can vary between cell lines. - Cell line resistance: Some cell lines may be inherently less sensitive to GSK3α inhibition. - Compound integrity: The compound may have degraded. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line (typically in the range of 1-20 µM). - Verify the expression and activity of GSK3α in your cell line. - Ensure proper storage of this compound (powder at -20°C, in solvent at -80°C) and use a fresh stock if degradation is suspected.[4] |
| Unexpected increase in β-catenin levels. | - High concentration of this compound: Although selective, at very high concentrations, this compound may start to inhibit GSK3β. - Off-target effects: The observed effect might be due to inhibition of other kinases. - Cell-specific context: The cellular context might lead to β-catenin stabilization through alternative pathways. | - Lower the concentration of this compound to a range where it is selective for GSK3α (refer to IC50 values). - Use a dual GSK3α/β inhibitor as a positive control for β-catenin stabilization to confirm pathway activity. - Investigate other signaling pathways that might be activated in your specific cell model. |
| Inconsistent results in colony formation assays. | - Variability in seeding density: Inconsistent initial cell numbers will lead to variable colony counts. - Edge effects in culture plates: Wells on the edge of the plate can experience different environmental conditions. - Inhibitor of GSK3β (BRD3731) comparison: Note that the GSK3β inhibitor BRD3731 has been shown to increase colony forming ability in the MV4-11 cell line.[3][4] | - Ensure accurate and consistent cell counting and seeding. - Avoid using the outermost wells of the culture plates or ensure proper humidification to minimize edge effects. - Be aware of the differential effects of GSK3α and GSK3β inhibition on colony formation in your specific cell line. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| GSK3α | Biochemical | 66 nM | [3] |
| GSK3β | Biochemical | 515 nM | [3] |
| GSK3α | Cellular (HEK cells) | 4.8 µM (Kd) | [3] |
| GSK3β | Cellular (HEK cells) | >20 µM | [5] |
| GSK3α | Cellular (HEK-huTau) | 3.75 µM | [7] |
| GSK3β | Cellular (HEK-huTau) | >30 µM | [6] |
| CDK2 | Biochemical | 6.87 µM | [1][3] |
| CDK3 | Biochemical | 9.74 µM | [1][3] |
| CDK5 | Biochemical | 9.20 µM | [1][3] |
Table 2: Cellular Effects of this compound in AML Cell Lines
| Cell Line | Effect | Observation | Reference |
| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | Impaired in a concentration-dependent manner | [3][4] |
| U937 | Differentiation | Induced myeloid differentiation | [1] |
| All tested AML lines | β-catenin activation | No induced target activation in TCF/LEF reporter assay | [3] |
Experimental Protocols
1. Western Blotting for GSK3α Activity
-
Objective: To assess the inhibition of GSK3α activity by measuring the phosphorylation of its downstream target, Glycogen Synthase (GS), and the autophosphorylation of GSK3α itself.
-
Cell Culture and Treatment: Plate AML cells (e.g., U937) and treat with a dose range of this compound (e.g., 10-40 µM) for various time points (e.g., 2-24 hours).[3]
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-GSK3α (Tyr279), total GSK3α, p-GS (S641), total GS, and a loading control (e.g., Vinculin).[1]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
2. Colony Formation Assay
-
Objective: To evaluate the effect of this compound on the self-renewal capacity of AML cells.
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating: Mix cells with methylcellulose-based medium (e.g., MethoCult™) containing different concentrations of this compound.
-
Incubation: Plate the cell/methylcellulose mixture in petri dishes and incubate for 10-14 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Counting: Count colonies (defined as clusters of >40 cells) using a microscope.
3. May-Grunwald Giemsa Staining for Differentiation
-
Objective: To morphologically assess the differentiation of AML cells upon this compound treatment.
-
Cell Treatment: Treat AML cells (e.g., HL-60) with this compound for 6 days.[1]
-
Cytospin: Prepare cytospin slides of the treated cells.
-
Staining: Stain the slides with May-Grunwald solution followed by Giemsa solution.
-
Microscopy: Observe and capture images of the stained cells under a light microscope to assess morphological changes indicative of differentiation (e.g., nuclear condensation, decreased nuclear-to-cytoplasmic ratio).
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on GSK3 paralogs and downstream pathways.
Caption: Experimental workflow for a colony formation assay with this compound treatment.
Caption: Logical relationship comparing this compound and dual GSK3 inhibitors.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GSK-3 | TargetMol [targetmol.com]
- 5. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BRD0705: A Comparative Guide to On-Target Activity Validation
This guide provides a comprehensive comparison of BRD0705's on-target activity against other relevant glycogen (B147801) synthase kinase 3 (GSK3) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of GSK3α.
This compound is a potent and selective inhibitor of GSK3α, the alpha isoform of glycogen synthase kinase 3.[1][2] Its on-target activity has been validated through various in vitro and in vivo experimental models, demonstrating its potential as a valuable tool for studying the specific roles of GSK3α and as a therapeutic agent in diseases such as Acute Myeloid Leukemia (AML).[3][4]
Comparative On-Target Activity
This compound was designed to exploit a single amino acid difference between the ATP-binding domains of GSK3α and its paralog GSK3β, leading to its selectivity.[4] The following table summarizes the inhibitory activity of this compound in comparison to other GSK3 inhibitors.
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (GSK3α vs. GSK3β) |
| This compound | GSK3α-selective | 66 nM [1][2] | 515 nM [1][2] | ~8-fold [1] |
| BRD3731 | GSK3β-selective | - | 15 nM[3] | - |
| BRD0320 | Dual GSK3α/β | - | - | - |
| AZ1080 | Non-selective | 3.18 µM[5] | 2.03 µM[5] | ~1.6-fold |
Kinome-wide Selectivity
To assess its specificity, this compound was tested against a broad panel of 311 kinases. The results demonstrate its high selectivity for GSK3α, with significantly lower potency against other kinases.
| Compound | Off-Target Kinases (IC50) | Selectivity vs. GSK3α |
| This compound | CDK2 (6.87 µM), CDK3 (9.74 µM), CDK5 (9.20 µM)[1][3] | 87-fold, 123-fold, 116-fold[1][3] |
Experimental Validation of On-Target Activity
The on-target activity of this compound has been confirmed through multiple experimental approaches that directly or indirectly measure the inhibition of GSK3α.
Biochemical and Cellular Assays
A key method to confirm target engagement in cells is to measure the phosphorylation of known GSK3 substrates. This compound has been shown to decrease the phosphorylation of GSK3α's direct and indirect targets without significantly affecting the β-catenin pathway, a common concern with dual GSK3 inhibitors.[3][4]
| Assay | Cell Line | Treatment | Outcome |
| Western Blot (Phospho-GSK3α Tyr279) | U937 | 10-40 µM this compound (2-24 hours) | Time- and concentration-dependent decrease in GSK3α phosphorylation.[1][3] |
| Western Blot (Phospho-GSK3β Tyr216) | U937 | 10-40 µM this compound (2-24 hours) | No effect on GSK3β phosphorylation.[1][3] |
| Western Blot (Phospho-Glycogen Synthase) | - | This compound | Decrease in phosphorylation of a direct GSK3 target.[3] |
| β-catenin TCF/LEF Luciferase Reporter Assay | AML cell lines | This compound | No activation of β-catenin induced targets.[1] |
| Colony Formation Assay | MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | This compound | Concentration-dependent impairment of colony formation.[1][2] |
| Cell Differentiation Assay (CD11b expression) | GSK3α KO U937 clones | This compound | No additional increase in differentiation, confirming on-target effect.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for validating its on-target activity.
Caption: this compound selectively inhibits GSK3α, impacting downstream signaling and promoting myeloid differentiation.
Caption: Workflow for validating the on-target activity of this compound in AML cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate this compound's on-target activity.
Western Blotting
-
Cell Lysis: Treat cells with this compound or control compounds for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., GSK3α, GSK3β, Glycogen Synthase, β-catenin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant GSK3α or GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
IC50 Calculation: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
-
Cell Plating: Plate a low density of AML cells in semi-solid methylcellulose (B11928114) medium containing appropriate growth factors.
-
Treatment: Add different concentrations of this compound or control compounds to the medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days to allow for colony formation.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells) under a microscope.
-
Analysis: Compare the number of colonies in treated versus untreated wells to determine the effect of the inhibitor on clonogenic growth.
Conclusion
The collective evidence from biochemical, cellular, and in vivo studies strongly validates the on-target activity of this compound as a selective GSK3α inhibitor. Its high selectivity over GSK3β and the broader kinome, coupled with its demonstrated efficacy in AML models without activating the β-catenin pathway, underscores its value as a research tool and a potential therapeutic candidate. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to evaluate and utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GSK-3 | TargetMol [targetmol.com]
- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
BRD0705: A Comparative Guide to a Paralog-Selective GSK3α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in a range of diseases, from Alzheimer's disease and type 2 diabetes to certain types of cancer. GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β, which share 95% identity in their ATP-binding domains. This high degree of similarity has historically posed a significant challenge in developing isoform-selective inhibitors. BRD0705 has emerged as a potent and selective inhibitor of GSK3α, offering a valuable tool to dissect the specific roles of this paralog and presenting a potential therapeutic avenue with a reduced risk of mechanism-based toxicities associated with dual GSK3 inhibition.
Unraveling the Selectivity of this compound
This compound was developed through a rational design strategy that exploited a single amino acid difference in the ATP-binding hinge region of the two GSK3 paralogs: an aspartate in GSK3β and a glutamate (B1630785) in GSK3α. This structural nuance allows this compound to achieve significant selectivity for GSK3α.
A key concern with dual GSK3 inhibitors is the stabilization of β-catenin, a downstream target of GSK3 in the Wnt signaling pathway, which can have pro-tumorigenic effects. Notably, selective inhibition of GSK3α by this compound has been shown to avoid this stabilization of β-catenin, a significant advantage over non-selective inhibitors.
Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other notable GSK3 inhibitors, including those with selectivity for GSK3β and dual inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Kd (µM) | Key Characteristics |
| This compound | GSK3α | 66 | 4.8 | GSK3α-selective |
| GSK3β | 515 | - | ~8-fold selectivity for GSK3α over GSK3β | |
| BRD3731 | GSK3β | - | 3.3 | GSK3β-selective |
| BRD0320 | GSK3α/β | - | - | Dual GSK3α/β inhibitor |
| CHIR-99021 | GSK3α | 10 | - | Potent dual GSK3α/β inhibitor |
| GSK3β | 6.7 | - | ||
| LY2090314 | GSK3α | 1.5 | - | Potent dual GSK3α/β inhibitor |
| GSK3β | 0.9 | - | ||
| SB-216763 | GSK3 | - | - | Early generation GSK3 inhibitor |
| Alsterpaullone | GSK3α/β | 4 | - | Also inhibits CDKs |
Experimental Protocols
The evaluation of GSK3 inhibitors relies on a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK3.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human GSK3α or GSK3β enzyme is used. A specific peptide substrate, often pre-phosphorylated to enhance GSK3 recognition, is prepared.
-
Reaction Mixture: The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the GSK3 enzyme in a reaction buffer containing ATP and the peptide substrate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to the kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based β-Catenin Stabilization Assay
This assay assesses the functional consequence of GSK3 inhibition on the Wnt signaling pathway within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as HEK293 or a cancer cell line like HL-60, is cultured.
-
Compound Treatment: Cells are treated with the GSK3 inhibitor at a range of concentrations for a specific duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total β-catenin and a loading control (e.g., GAPDH).
-
Analysis: The levels of β-catenin are quantified and compared between treated and untreated cells. An increase in β-catenin levels indicates inhibition of the GSK3-mediated degradation pathway.
Signaling Pathways and Experimental Workflows
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 is a critical node in multiple signaling pathways. It is constitutively active in resting cells and is inhibited in response to various stimuli. Two major pathways that regulate GSK3 activity are the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Caption: Overview of major signaling pathways regulating GSK3 activity.
Experimental Workflow for GSK3 Inhibitor Evaluation
The process of characterizing a novel GSK3 inhibitor typically follows a structured workflow, moving from initial biochemical screening to more complex cellular and in vivo models.
Caption: A typical workflow for the discovery and validation of GSK3 inhibitors.
A Comparative Guide to the Selectivity of GSK3 Inhibitors: BRD0705 and BRD3731
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent research compounds, BRD0705 and BRD3731, which are known for their respective inhibitory activities against Glycogen Synthase Kinase 3 alpha (GSK3α) and Glycogen Synthase Kinase 3 beta (GSK3β). Understanding the distinct selectivity of these molecules is crucial for designing specific experiments and for the development of targeted therapeutics.
Executive Summary
This compound is a potent and selective inhibitor of GSK3α, while BRD3731 is a selective inhibitor of GSK3β. This selectivity is primarily attributed to their differential interaction with a key amino acid difference—an aspartate-glutamate "switch"—within the ATP-binding pocket of the two GSK3 isoforms. While both compounds exhibit high selectivity for their primary target over the other paralog, they also show distinct off-target profiles across the broader human kinome. This guide presents the quantitative selectivity data, details the experimental methodologies used to determine these profiles, and visualizes the relevant signaling pathways and selectivity logic.
Data Presentation
The following table summarizes the quantitative data on the selectivity and potency of this compound and BRD3731 against their primary targets and key off-targets.
| Parameter | This compound | BRD3731 | Reference |
| Primary Target | GSK3α | GSK3β | [1][2] |
| GSK3α IC50 | 66 nM | 215 nM | [1][2] |
| GSK3β IC50 | 515 nM | 15 nM | [1][2] |
| Selectivity (Fold) | ~8-fold for GSK3α over GSK3β | ~14-fold for GSK3β over GSK3α | [1][2] |
| GSK3α Kd (Cellular) | 4.8 µM | - | [3] |
| GSK3β Kd (Cellular) | - | 3.3 µM | [3] |
| Key Off-Targets (IC50) | CDK2 (6.87 µM), CDK3 (9.74 µM), CDK5 (9.20 µM) | Not explicitly reported | [1][3] |
Experimental Protocols
The selectivity of this compound and BRD3731 has been characterized using several key experimental platforms. The methodologies for these assays are outlined below.
Mobility Shift Microfluidic Kinase Assay
This biochemical assay directly measures the enzymatic activity of kinases and the inhibitory effect of compounds.
Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated based on their different electrophoretic mobilities in a microfluidic chip. The extent of phosphorylation, and thus kinase activity, is quantified by the relative amounts of the two peptide forms.
Protocol:
-
Reaction Setup: In a microplate, the kinase (e.g., purified GSK3α or GSK3β) is incubated with the fluorescently labeled peptide substrate, ATP, and the test compound (this compound or BRD3731) at various concentrations. A control reaction without the inhibitor is also included.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Separation and Detection: The reaction is stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to migrate at different velocities due to their charge difference.
-
Data Analysis: The amounts of substrate and product are quantified by detecting their fluorescence. The percentage of substrate conversion is calculated, and the IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the kinase's ATP pocket is used as the energy acceptor. When the tracer is bound to the kinase, BRET occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: HEK293T cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-GSK3α or NanoLuc®-GSK3β).
-
Compound and Tracer Addition: The transfected cells are plated in a multi-well plate. The test compound (this compound or BRD3731) at varying concentrations and a fixed concentration of the NanoBRET™ tracer are added to the cells.
-
Substrate Addition and Signal Measurement: After an incubation period to allow for compound binding and tracer displacement, the NanoLuc® substrate is added. The donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated from the acceptor and donor emission values. The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET ratio, from which the cellular affinity (Kd) of the compound for the target kinase can be determined.[3]
KINOMEscan™ Broad Kinome Profiling
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
Protocol:
-
Assay Setup: A panel of DNA-tagged kinases is individually mixed with the test compound (this compound or BRD3731) and an immobilized, active-site directed ligand in a multi-well plate.
-
Binding Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. This provides a broad overview of the compound's selectivity across the kinome.
Mandatory Visualization
The following diagrams illustrate the relevant signaling pathway and the selectivity logic of this compound and BRD3731.
Caption: Wnt signaling pathway and points of intervention by this compound and BRD3731.
Caption: Logical diagram comparing the target selectivity of this compound and BRD3731.
References
Validating BRD0705's On-Target Effects: A Comparison Guide Using GSK3α Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of BRD0705, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α), by utilizing GSK3α knockout models. This approach offers a definitive method to distinguish between the intended effects of GSK3α inhibition and potential off-target activities of the compound.
Introduction to this compound and the Rationale for GSK3α Knockout Validation
This compound is a potent and selective small molecule inhibitor of GSK3α, a serine/threonine kinase implicated in a multitude of cellular processes, including cell differentiation, metabolism, and apoptosis.[1][2][3] Its selectivity for GSK3α over its highly homologous paralog, GSK3β, is a critical feature, as dual inhibition of both GSK3 isoforms can lead to the stabilization of β-catenin, a key mediator of the Wnt signaling pathway, which has been associated with oncogenesis.[1][4] this compound was designed to exploit a single amino acid difference in the ATP-binding pocket of GSK3α (Glutamate-196) versus GSK3β (Aspartate-133), conferring its paralog selectivity.[1][5]
While this compound exhibits high selectivity, all small molecule inhibitors have the potential for off-target effects.[6] Therefore, validating that the observed cellular and physiological effects of this compound are indeed due to the inhibition of GSK3α is paramount. A GSK3α knockout (KO) model provides the most rigorous genetic tool for this validation. By comparing the phenotypic and molecular effects of this compound in wild-type (WT) cells versus GSK3α KO cells, researchers can unequivocally attribute the compound's actions to its intended target.
Experimental Design and Methodologies
A robust experimental design is crucial for the successful validation of this compound's on-target effects. The following protocols outline the key steps for generating a GSK3α knockout cell line and subsequent comparative analysis with this compound treatment.
Generation of GSK3α Knockout Cell Lines using CRISPR/Cas9
The CRISPR/Cas9 system is a powerful and precise tool for generating gene knockouts.
Experimental Protocol:
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting early exons of the GSK3A gene to induce frame-shift mutations. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Co-transfect HEK293T cells with the gRNA-Cas9 construct and lentiviral packaging plasmids. Harvest the lentiviral particles and transduce the target cell line (e.g., a human cancer cell line where GSK3α's role is being investigated).
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genotyping and Validation: Expand the clonal populations and screen for GSK3α knockout by PCR and Sanger sequencing to identify clones with frame-shift insertions or deletions (indels). Confirm the absence of GSK3α protein expression by Western blot analysis.
Comparative Analysis of this compound Effects in WT vs. GSK3α KO Cells
Once a validated GSK3α KO cell line is established, a series of experiments should be performed to compare the effects of this compound.
Experimental Protocol:
-
Cell Treatment: Culture both WT and GSK3α KO cells under identical conditions. Treat the cells with a dose-range of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Phenotypic Assays: Assess relevant cellular phenotypes based on the known or hypothesized function of GSK3α in the chosen cell line. This could include assays for:
-
Cell Proliferation: (e.g., MTS/MTT assay, cell counting)
-
Cell Cycle Analysis: (e.g., flow cytometry with propidium (B1200493) iodide staining)
-
Apoptosis: (e.g., Annexin V/PI staining, caspase activity assays)
-
Differentiation: (e.g., morphological changes, expression of differentiation markers)
-
-
Molecular Analysis: Investigate the molecular consequences of this compound treatment by examining key signaling pathways and downstream targets of GSK3α.
-
Western Blotting: Analyze the phosphorylation status of known GSK3 substrates (e.g., p-Glycogen Synthase, p-CRMP2) and the expression levels of proteins involved in relevant pathways. A key control is to assess β-catenin levels to confirm the selectivity of this compound.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of genes regulated by GSK3α-dependent transcription factors.
-
Kinome Profiling: For a broader assessment of off-target effects, kinome-wide activity assays can be performed on lysates from this compound-treated cells.[2]
-
Data Presentation and Expected Outcomes
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Proliferation Effects of this compound on WT and GSK3α KO Cells
| Cell Line | Treatment | Proliferation (% of Vehicle) |
| Wild-Type | Vehicle (DMSO) | 100 ± 5 |
| This compound (1 µM) | 60 ± 7 | |
| This compound (5 µM) | 35 ± 6 | |
| GSK3α KO | Vehicle (DMSO) | 98 ± 6 |
| This compound (1 µM) | 95 ± 8 | |
| This compound (5 µM) | 92 ± 7 |
Table 2: Comparative Effects of this compound on GSK3 Substrate Phosphorylation
| Cell Line | Treatment | p-Glycogen Synthase (Ser641) (Relative to Total GS) | β-catenin (Relative to β-actin) |
| Wild-Type | Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.45 ± 0.08 | 1.05 ± 0.18 | |
| GSK3α KO | Vehicle (DMSO) | 0.95 ± 0.14 | 1.10 ± 0.20 |
| This compound (1 µM) | 0.92 ± 0.11 | 1.15 ± 0.22 |
Expected Outcomes:
-
On-Target Effects: If the observed effects of this compound are on-target, they will be significantly attenuated or completely absent in the GSK3α KO cells. For example, if this compound inhibits proliferation in WT cells, it should have a minimal effect on the proliferation of GSK3α KO cells. Similarly, the phosphorylation of GSK3α substrates will be reduced by this compound in WT cells but will be largely unaffected in GSK3α KO cells.
-
Off-Target Effects: If this compound exhibits off-target effects, these will persist in the GSK3α KO cells. For instance, if this compound inhibits a kinase other than GSK3α that also affects proliferation, then a reduction in proliferation would still be observed in the GSK3α KO cell line.
Visualizing the Validation Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental logic and the underlying signaling pathways.
Caption: Logical workflow comparing this compound's effect in WT vs. GSK3α KO cells.
Caption: Simplified GSK3α signaling and the logic of knockout validation.
Conclusion
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
BRD0705: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
BRD0705 is a potent and orally active inhibitor of Glycogen (B147801) Synthase Kinase 3α (GSK3α) with notable paralog selectivity. This guide provides a comprehensive comparison of this compound's performance against other kinases, supported by experimental data, to inform research and drug development decisions.
Quantitative Kinase Selectivity Profile
This compound demonstrates a high degree of selectivity for GSK3α over its close homolog GSK3β and a broader panel of human kinases. The following table summarizes the inhibitory activity of this compound against key kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. GSK3α (fold) |
| GSK3α | 66 | 1 |
| GSK3β | 515 | 8-fold less sensitive |
| CDK2 | 6,870 | 104-fold less sensitive |
| CDK5 | 9,200 | 139-fold less sensitive |
| CDK3 | 9,740 | 148-fold less sensitive |
Data compiled from multiple sources.[1][2][3]
This compound was profiled against a panel of 311 different kinases and demonstrated excellent overall selectivity.[1][3][4] The most potently inhibited off-target kinases belong to the Cyclin-Dependent Kinase (CDK) family, yet they are still inhibited with significantly lower potency compared to GSK3α.[1][3][4]
Experimental Protocols
The selectivity of this compound was determined using rigorous biochemical and cell-based assays.
Kinase Inhibition Assay (Biochemical)
Principle: A motility-shift microfluidic assay was utilized to measure the phosphorylation of a synthetic substrate by purified GSK3α and GSK3β enzymes. The IC50 values were determined at the Km of ATP.
Methodology:
-
Purified recombinant GSK3α or GSK3β enzyme was incubated with a synthetic peptide substrate and ATP.
-
This compound was added in a 12-point dose-response curve, typically starting at a high concentration (e.g., 33.3 μM) with 3-fold serial dilutions.
-
The reaction mixture was introduced into a microfluidic device where the phosphorylated and unphosphorylated substrates were separated based on their electrophoretic mobility.
-
The extent of phosphorylation was quantified, and IC50 values were calculated by fitting the data to a dose-response curve.[4]
Cellular Target Engagement Assay
Principle: A Bioluminescence Resonance Energy Transfer (BRET) assay was employed in intact cells to measure the binding affinity (Kd) of this compound to GSK3α.
Methodology:
-
HEK293 cells were engineered to express GSK3α fused to a BRET donor protein and a fluorescent tracer that binds to the ATP pocket of the kinase.
-
This compound was added to the cells, where it competes with the tracer for binding to GSK3α.
-
The displacement of the tracer by this compound leads to a decrease in the BRET signal.
-
The Kd was determined by measuring the concentration of this compound required to displace 50% of the tracer. In this cellular context, this compound demonstrated a Kd of 4.8 μM for GSK3α.[1][4]
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining kinase IC50 values using a motility-shift microfluidic assay.
Caption: Simplified signaling pathway showing the selective inhibition of GSK3α by this compound.
Conclusion
This compound is a highly selective inhibitor of GSK3α. Its selectivity has been rigorously characterized using biochemical and cell-based assays. A key advantage of this compound is its ability to inhibit GSK3α without significantly affecting GSK3β, thereby avoiding the stabilization of β-catenin, a potential concern for pan-GSK3 inhibitors.[4][5] This paralog-selective profile makes this compound a valuable tool for studying the specific roles of GSK3α in normal physiology and in diseases such as acute myeloid leukemia (AML).[1][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GSK-3 | TargetMol [targetmol.com]
- 4. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Confirming the Mechanism of BRD0705: A Comparative Guide for New Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD0705, a selective Glycogen (B147801) Synthase Kinase 3α (GSK3α) inhibitor, with alternative GSK3 inhibitors. It includes experimental data, detailed protocols for mechanism validation in a new model system, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of GSK3α, a serine/threonine kinase implicated in a variety of cellular processes.[1] Its selectivity is a key feature, distinguishing it from many other GSK3 inhibitors that target both GSK3α and its paralog, GSK3β.[1][2] This paralog-selective inhibition is achieved by exploiting a single amino acid difference—an aspartate-to-glutamate "switch"—in the hinge-binding domain of the two kinases.[2] A significant consequence of this selectivity is that this compound does not stabilize β-catenin, a key downstream effector of the Wnt signaling pathway, thereby mitigating potential toxicities associated with dual GSK3α/β inhibition.[2] this compound has shown promise in preclinical studies, particularly in acute myeloid leukemia (AML), where it promotes myeloid differentiation and impairs colony formation in cancer cells.[1][2]
Comparative Analysis of GSK3 Inhibitors
To effectively validate the mechanism of this compound in a new model system, it is crucial to compare its activity with that of other well-characterized GSK3 inhibitors with different selectivity profiles.
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity | Effect on β-catenin Stabilization | Key Features |
| This compound | GSK3α | 66 nM [1] | 515 nM [1] | ~8-fold for GSK3α [1] | No [2] | Paralog-selective inhibitor of GSK3α. |
| BRD0320 | GSK3α/β | 8 nM[3] | 5 nM[3] | Dual | Yes[4] | Potent dual inhibitor, serves as a positive control for β-catenin stabilization. |
| BRD3731 | GSK3β | 215 nM[5] | 15 nM[5] | ~14-fold for GSK3β[6] | Yes (in some cell lines)[6] | Paralog-selective inhibitor of GSK3β. |
| CHIR99021 | GSK3α/β | 10 nM[7] | 6.7 nM[7] | Dual | Yes[8][9] | Potent and widely used dual GSK3 inhibitor. |
| SB216763 | GSK3α/β | 34.3 nM[10] | 34.3 nM[10] | Dual | Yes[11] | ATP-competitive dual inhibitor. |
Experimental Protocols for Mechanism Validation
The following protocols provide a framework for confirming the on-target effects of this compound in a new model system. Researchers should optimize these protocols for their specific cellular or animal model.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound and comparators on purified GSK3α and GSK3β enzymes.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted compounds.
-
Add the GSK3α or GSK3β enzyme to each well to initiate pre-incubation. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[12][13]
-
Measure luminescence using a luminometer. The signal will be proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-GSK3 and Downstream Targets
Objective: To assess the effect of this compound on the autophosphorylation of GSK3α and the phosphorylation of its direct substrate, Glycogen Synthase (GS).
Materials:
-
Cell line of interest
-
This compound, BRD0320, and vehicle control (DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-GSK3α (Tyr279), anti-p-GSK3β (Tyr216), anti-total GSK3α/β, anti-p-Glycogen Synthase (Ser641), anti-total Glycogen Synthase, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound, BRD0320, or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]
-
Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
Objective: To determine the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells or other suitable cell line
-
TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])[15]
-
A control vector with a constitutive promoter driving Renilla luciferase
-
Transfection reagent
-
This compound, CHIR99021 (positive control), and DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector.
-
After 24 hours, treat the transfected cells with this compound, CHIR99021, or DMSO for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[16][17][18][19]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells. An increase in luciferase activity indicates activation of the Wnt/β-catenin pathway.
AML Cell Differentiation and Colony Formation Assays
Objective: To assess the phenotypic effects of this compound on AML cells, specifically its ability to induce differentiation and inhibit colony formation.
Materials for Differentiation Assay:
-
AML cell lines (e.g., HL-60, NB-4)
-
This compound and DMSO
-
Flow cytometry buffer (FACS buffer)
-
Antibodies against myeloid differentiation markers (e.g., CD11b)
-
Flow cytometer
Protocol for Differentiation Assay:
-
Culture AML cells and treat with this compound or DMSO for 48-96 hours.
-
Harvest cells and wash with cold FACS buffer.
-
Incubate cells with fluorescently labeled anti-CD11b antibodies.
-
Wash the cells to remove unbound antibodies.
-
Analyze the percentage of CD11b-positive cells by flow cytometry.[20] An increase in the CD11b-positive population indicates myeloid differentiation.
Materials for Colony Formation Assay:
-
AML cell lines
-
This compound and DMSO
-
Methylcellulose-based medium
-
6-well plates
Protocol for Colony Formation Assay:
-
Treat AML cells with various concentrations of this compound or DMSO for a specified period.
-
Wash the cells and resuspend them in a methylcellulose-based medium.
-
Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Incubate the plates for 10-14 days until colonies are visible in the control wells.
-
Stain the colonies with crystal violet and count the number of colonies per well.[21]
-
Compare the number of colonies in this compound-treated wells to the control wells. A decrease in colony number indicates an inhibition of clonogenic growth.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: GSK3 signaling in the context of Wnt pathway and inhibitor action.
Experimental Workflow
Caption: Workflow for confirming the mechanism of this compound.
Logical Comparison of Inhibitors
Caption: Comparison of GSK3 inhibitor selectivity and effect on β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD0320 | GSK3α/β inhibitor | Probechem Biochemicals [probechem.com]
- 4. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. stemcell.com [stemcell.com]
- 8. reprocell.com [reprocell.com]
- 9. agscientific.com [agscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SB216763 | Cell Signaling Technology [cellsignal.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
BRD0705 vs. Dual GSK3α/β Inhibitors: A Comparative Guide for Researchers
For researchers in cellular signaling, oncology, and neurobiology, the selective inhibition of Glycogen Synthase Kinase 3 (GSK3) is a topic of significant interest. While dual inhibitors targeting both GSK3 isoforms, GSK3α and GSK3β, have been widely studied, their clinical translation has been hampered by mechanism-based toxicities. This guide provides a detailed comparison of the novel, potent, and selective GSK3α inhibitor, BRD0705, with established dual GSK3α/β inhibitors, offering insights into their distinct mechanisms and potential therapeutic applications.
This comparison will focus on key performance indicators, including inhibitory potency, isoform selectivity, and the critical downstream effect on β-catenin signaling. Experimental data is presented to highlight the advantages of selective GSK3α inhibition in specific contexts, such as acute myeloid leukemia (AML).
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound compared to two well-characterized dual GSK3α/β inhibitors, CHIR99021 and AZD1080.
| Inhibitor | Target | IC50 / Ki | Selectivity (β vs α) | Reference |
| This compound | GSK3α | IC50: 66 nM | ~8-fold for GSK3α | [1] |
| GSK3β | IC50: 515 nM | [1] | ||
| CHIR99021 | GSK3α | IC50: 10 nM | ~0.67-fold for GSK3β | [2] |
| GSK3β | IC50: 6.7 nM | [2] | ||
| AZD1080 | GSK3α | Ki: 6.9 nM | ~4.5-fold for GSK3α | [3][4] |
| GSK3β | Ki: 31 nM | [3][4] |
Key Observation: this compound demonstrates a clear preference for GSK3α, whereas CHIR99021 and AZD1080 inhibit both isoforms with high potency. This difference in selectivity is the primary determinant of their distinct biological effects.
The Critical Distinction: β-Catenin Stabilization
A major drawback of dual GSK3α/β inhibitors is the stabilization of β-catenin, a key component of the Wnt signaling pathway. Inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it can drive the expression of genes involved in cell proliferation and survival. This off-target effect is linked to potential tumorigenic risks.
This compound, due to its selectivity for GSK3α, has been shown to avoid this liability. Studies have demonstrated that this compound does not lead to the stabilization of β-catenin at concentrations where it effectively inhibits GSK3α. In contrast, dual inhibitors like CHIR99021 strongly induce β-catenin signaling.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the differential effects of this compound and dual GSK3α/β inhibitors on the Wnt/β-catenin signaling pathway.
Caption: In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for degradation.
Caption: Dual inhibitors block GSK3β, leading to β-catenin stabilization and nuclear translocation.
Caption: this compound selectively inhibits GSK3α, leaving GSK3β active to regulate β-catenin levels.
Application in Acute Myeloid Leukemia (AML)
The selective inhibition of GSK3α by this compound has shown significant promise in preclinical models of AML. In AML, the differentiation of myeloid progenitor cells is blocked, leading to an accumulation of immature blasts. Genetic studies have identified GSK3α as a potential therapeutic target to overcome this differentiation arrest.
This compound has been demonstrated to induce the differentiation of AML cells, as measured by the increased expression of the myeloid differentiation marker CD11b, and to impair colony formation in AML cell lines and primary patient samples. Importantly, these effects are achieved without the β-catenin-related toxicities associated with dual GSK3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro GSK3 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
References
BRD5648: The Inactive Control for Validating BRD0705's Selective GSK3α Inhibition
In the realm of kinase inhibitor development, establishing the specificity of a compound is paramount. For researchers investigating the therapeutic potential of targeting Glycogen (B147801) Synthase Kinase 3α (GSK3α), BRD0705 has emerged as a potent and selective inhibitor. To ensure that the observed cellular and physiological effects of this compound are indeed due to its on-target activity, a crucial tool is employed: its inactive enantiomer, BRD5648. This comparison guide details the use of BRD5648 to confirm the specific effects of this compound, providing experimental data, protocols, and visual aids for researchers, scientists, and drug development professionals.
Distinguishing On-Target from Off-Target Effects
This compound is a selective inhibitor of GSK3α, a kinase implicated in various diseases, including acute myeloid leukemia (AML).[1][2][3] Its selectivity for GSK3α over its paralog, GSK3β, is a key feature, as dual inhibition of both GSK3 isoforms can lead to undesired side effects related to the stabilization of β-catenin.[1][2][4] To rigorously demonstrate that the biological activities of this compound stem from its intended inhibition of GSK3α, it is essential to use a negative control. BRD5648, as the inactive enantiomer of this compound, possesses the same chemical scaffold but lacks the specific stereochemistry required for potent GSK3 inhibition.[1] Any cellular response observed with this compound but not with BRD5648 can be confidently attributed to the specific inhibition of GSK3α.
Comparative Inhibitory Activity
The stark difference in the inhibitory potency between this compound and BRD5648 against GSK3α and GSK3β is the foundation of this control experiment. The following table summarizes the quantitative data on their respective activities.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | GSK3α | 66 nM | 8-fold vs. GSK3β | [1][5][6] |
| GSK3β | 515 nM | [1][5][6] | ||
| BRD5648 | GSK3s | Relatively inactive | - | [1] |
Experimental Validation of Specificity
Several key experiments are routinely performed to validate the on-target effects of this compound using BRD5648 as a negative control. These experiments demonstrate that the observed phenotypes are a direct consequence of GSK3α inhibition.
Western Immunoblotting for Phosphorylation and Protein Stabilization
A primary method to confirm the mechanism of action of this compound is to assess the phosphorylation status of GSK3α and its downstream targets, as well as the stabilization of proteins like β-catenin.
Experimental Protocol:
-
Cell Culture and Treatment: AML cell lines (e.g., HL-60, NB-4, U937) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound, BRD5648, or a vehicle control (e.g., DMSO) for specified time points.
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated GSK3α (Tyr279), total GSK3α, phosphorylated GSK3β (Tyr216), total GSK3β, and β-catenin. Following primary antibody incubation, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation of GSK3α in a dose- and time-dependent manner, without affecting GSK3β phosphorylation.[1][5] Importantly, this compound treatment should not lead to the stabilization of β-catenin.[1][2] In contrast, BRD5648 is not expected to induce any significant changes in the phosphorylation of GSK3 paralogs or in β-catenin levels, confirming that the effects of this compound are due to its specific enzymatic inhibition.[1]
AML Cell Differentiation and Colony Formation Assays
To assess the functional consequences of selective GSK3α inhibition, differentiation and colony formation assays are performed in AML cell lines.
Experimental Protocol:
-
Cell Treatment: AML cell lines are treated with this compound, BRD5648, or a vehicle control at various concentrations.
-
Differentiation Assay: To assess myeloid differentiation, cells are stained with markers of mature myeloid cells, such as CD11b, and analyzed by flow cytometry.
-
Colony Formation Assay: Cells are plated in a semi-solid medium (e.g., methylcellulose) that supports the growth of hematopoietic colonies. The plates are incubated for a period that allows for colony formation (typically 10-14 days). The number and size of the colonies are then quantified.
Expected Outcome: this compound treatment is expected to induce myeloid differentiation and impair the ability of AML cells to form colonies.[1][2] Conversely, BRD5648 should have no significant effect on either differentiation or colony formation, demonstrating that these anti-leukemic effects are a direct result of GSK3α inhibition by this compound.[1]
Visualizing the Molecular Logic and Experimental Design
To further clarify the relationship between these compounds and the experimental approach, the following diagrams illustrate the signaling pathway and a generalized workflow.
References
- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | GSK-3 | TargetMol [targetmol.com]
A Comparative Guide to BRD0705 and GSK3β Inhibitors: Dissecting Phenotypic Differences in Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of BRD0705, a selective GSK3α inhibitor, and various GSK3β inhibitors, focusing on their distinct phenotypic effects and the underlying molecular mechanisms. Experimental data is presented to support these comparisons, along with detailed protocols for key assays.
Executive Summary
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase with two main isoforms, GSK3α and GSK3β. While highly homologous, these isoforms can elicit different cellular responses upon inhibition. This compound is a potent and selective inhibitor of GSK3α, demonstrating distinct phenotypic outcomes compared to traditional GSK3β inhibitors, which often exhibit dual activity against both isoforms. The most notable difference lies in their impact on the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.
Selectivity and Potency: A Tale of Two Isoforms
A key differentiator between this compound and conventional GSK3β inhibitors is their selectivity for the GSK3α and GSK3β isoforms. This compound was specifically designed to target a single amino acid difference within the ATP-binding domain of GSK3α (Glu196) versus GSK3β (Asp133), conferring its high selectivity.[1][2]
| Compound | Target(s) | IC50 (GSK3α) | IC50 (GSK3β) | Selectivity (Fold) | Key References |
| This compound | GSK3α | 66 nM | 515 nM | ~8-fold for GSK3α | [1][2][3] |
| CHIR-99021 | GSK3α/β | 10 nM | 6.7 nM | Dual Inhibitor | [4] |
| AR-A014418 | GSK3β | - | 104 nM | Selective for GSK3β | [5] |
| SB-216763 | GSK3α/β | 34.3 nM | ~34.3 nM | Dual Inhibitor | [4] |
| Tideglusib | GSK3β | 908 nM | 502 nM | Non-ATP competitive | [6][7] |
Table 1: Comparison of in vitro potency and selectivity of this compound and various GSK3β inhibitors.
The Wnt/β-catenin Signaling Axis: A Point of Divergence
The most profound phenotypic difference between this compound and GSK3β inhibitors stems from their differential effects on the Wnt/β-catenin pathway. In the canonical Wnt pathway, GSK3β plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for degradation.[8][9] Inhibition of GSK3β disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated gene transcription.[8]
This compound, due to its selectivity for GSK3α, does not significantly stabilize β-catenin.[2] In contrast, dual GSK3α/β inhibitors and selective GSK3β inhibitors robustly activate the Wnt/β-catenin signaling cascade.[2][8] This fundamental difference has significant implications for their therapeutic applications and potential side effects.
Phenotypic Consequences in Acute Myeloid Leukemia (AML)
The distinct mechanisms of this compound and GSK3β inhibitors translate into contrasting phenotypes in the context of AML.
-
This compound (GSK3α Inhibition):
-
Promotes Differentiation: this compound has been shown to induce myeloid differentiation in AML cell lines and primary patient samples.[2]
-
Impairs Colony Formation: It effectively impairs the colony-forming ability of AML cells.[1][2]
-
No β-catenin Stabilization: Crucially, these effects are achieved without the stabilization of β-catenin, mitigating concerns about potential pro-leukemic effects associated with Wnt pathway activation.[2]
-
-
GSK3β Inhibitors (Dual or β-selective):
| Feature | This compound (GSK3α Inhibition) | GSK3β Inhibitors (Dual or β-selective) | Key References |
| AML Cell Differentiation | Induces myeloid differentiation | Inconsistent effects | [2] |
| AML Colony Formation | Impairs | Variable effects | [1][2] |
| β-catenin Stabilization | No significant stabilization | Potent stabilization | [2] |
| Wnt Pathway Activation | No significant activation | Strong activation | [2][8] |
Table 2: Summary of phenotypic differences in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for β-catenin
This protocol is used to assess the levels of total and phosphorylated β-catenin following inhibitor treatment.
Materials:
-
Cell line of interest (e.g., AML cell line like U937)
-
This compound, GSK3β inhibitor (e.g., CHIR-99021)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or a GSK3β inhibitor for the desired time (e.g., 2-24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of compounds on GSK3α and GSK3β activity.
Materials:
-
Recombinant human GSK3α and GSK3β enzymes
-
GSK3 substrate peptide (e.g., a phosphopeptide)
-
ATP
-
This compound and GSK3β inhibitors
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
TCF/LEF Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and GSK3β inhibitors
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF reporter and Renilla control plasmids.
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with the inhibitors.
-
Cell Lysis: After a further 24-48 hours, lyse the cells using the passive lysis buffer from the assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[10]
AML Cell Differentiation Assay
This assay assesses the ability of compounds to induce differentiation in AML cells.
Materials:
-
AML cell line (e.g., HL-60, U937)
-
This compound and GSK3β inhibitors
-
Cell culture medium and supplements
-
Flow cytometer
-
Antibodies for myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)
-
May-Grünwald-Giemsa stain
-
Microscope
Procedure:
-
Cell Treatment: Treat AML cells with the inhibitors for several days (e.g., 4-6 days).
-
Flow Cytometry:
-
Harvest cells and stain with fluorescently labeled antibodies against CD11b and CD14.
-
Analyze the percentage of positive cells using a flow cytometer.
-
-
Morphological Analysis:
-
Prepare cytospins of the treated cells.
-
Stain with May-Grünwald-Giemsa.
-
Assess morphological changes indicative of differentiation (e.g., nuclear condensation, cytoplasmic granulation) under a microscope.[2]
-
Conclusion
This compound and GSK3β inhibitors exhibit distinct phenotypic profiles, primarily driven by their differential selectivity for GSK3α and GSK3β and their consequent impact on the Wnt/β-catenin signaling pathway. This compound's ability to promote AML differentiation without activating the potentially oncogenic Wnt pathway highlights the therapeutic potential of selective GSK3α inhibition. For researchers, the choice between these inhibitors will depend on the specific biological question being addressed and the desired downstream cellular effects. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other kinase inhibitors.
References
- 1. This compound | GSK-3 | TargetMol [targetmol.com]
- 2. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3β inhibition and canonical Wnt signaling in mice hearts after myocardial ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal and Handling of BRD0705: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like BRD0705, a potent and selective GSK3α inhibitor, are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information, including detailed operational and disposal plans, to build a culture of safety and trust.
Key Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for handling potent kinase inhibitors should be strictly followed. Treat this compound as a hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.
-
Ventilation: Handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation and inhalation of dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.
-
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical help.
This compound Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃N₃O | [1] |
| Molecular Weight | 321.42 g/mol | [1] |
| CAS Number | 2056261-41-5 | [1] |
| IC₅₀ (GSK3α) | 66 nM | [1][2] |
| IC₅₀ (GSK3β) | 515 nM | [1][2] |
| Binding Affinity (Kd for GSK3α) | 4.8 µM | [1][2] |
| Selectivity | ~8-fold for GSK3α over GSK3β | [2] |
| Solubility (DMSO) | 300 mg/mL (933.36 mM) | [1] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Proper Disposal Procedures for this compound
As a potent bioactive small molecule, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.
Step-by-Step Disposal Plan:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a designated, leak-proof hazardous waste container compatible with the solvent. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be placed in a designated, sealed hazardous waste bag or container.
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
-
Key Experimental Protocols for this compound
The following are detailed methodologies for key experiments cited in the foundational study by Wagner, F.F., et al. (2018) in Science Translational Medicine, which established the efficacy of this compound in acute myeloid leukemia (AML).[2]
In Vitro AML Cell Line Colony Formation Assay
This assay is used to assess the effect of this compound on the clonogenic potential of AML cells.
Materials:
-
AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4)[1]
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MethoCult™ medium
-
6-well plates
Procedure:
-
Cell Preparation: Culture AML cell lines according to standard protocols.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) for a specified duration.
-
Plating: Plate the treated cells in MethoCult™ medium in 6-well plates at an appropriate density.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂.
-
Colony Counting: After the incubation period, count the number of colonies in each well.
-
Data Analysis: Compare the number of colonies in the this compound-treated wells to the vehicle control to determine the effect on colony formation.
In Vivo AML Mouse Model Study
This protocol outlines the in vivo administration of this compound to assess its effect on leukemia progression in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)[1]
-
MLL-AF9 AML cells[3]
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[1]
Procedure:
-
Cell Injection: Inject 8-week-old male NSG mice with MLL-AF9 AML cells.[3]
-
Treatment Groups: Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
Compound Administration: Once leukemia is established, administer this compound at a dosage of 30 mg/kg via oral gavage twice daily.[1][3] Administer an equivalent volume of the vehicle to the control group.
-
Monitoring: Monitor the mice daily for signs of illness and record survival data.
-
Data Analysis: Analyze the survival data to determine if this compound treatment prolongs survival in the AML mouse model.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for its proper disposal.
Caption: GSK3α signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling BRD0705
Essential Safety and Handling Guide for BRD0705
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃N₃O | [1] |
| Molecular Weight | 321.4 g/mol | [1] |
| CAS Number | 2056261-41-5 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2] |
Personal Protective Equipment (PPE) and Handling
While specific toxicological properties of this compound have not been thoroughly investigated, its classification as a potent Glycogen Synthase Kinase 3α (GSK3α) inhibitor necessitates cautious handling.[2][3][4][5] The following PPE and handling procedures are based on guidelines for similar chemical compounds and are considered best practice.
Required Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use.[3]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[3]
-
Respiratory Protection: If working with the powdered form for extended periods or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing (if applicable): If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.
-
Dissolving: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO or Methanol.[1] This should be done in a fume hood.
-
Use in Experiments: When adding this compound to cell cultures or for in vivo studies, use appropriate sterile techniques within a biological safety cabinet.
-
Storage: Store the solid compound at -20°C.[2] Once dissolved, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Decontamination: After handling, wipe down the work surface with a suitable decontaminant (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[3]
-
Spill: In case of a spill, evacuate the area. Wear the appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and carefully collect the contained material into a sealed container for hazardous waste disposal.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate all this compound waste from other waste streams. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Containment:
-
Solid Waste: Place all contaminated solid materials into a designated, sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent used (e.g., DMSO).
-
Storage of Waste: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[2][4][5] GSK3α is a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3α phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3α by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it can activate target gene transcription.
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
